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CID 129894350

Cat. No.: B1358482
CAS No.: 53378-51-1
M. Wt: 265.3 g/mol
InChI Key: BMMMYFMIMMLCOD-UHFFFAOYSA-N
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Description

Historical Trajectory and Scientific Significance of Dithiophosphate (B1263838) Compounds

The scientific journey of dithiophosphate compounds is closely linked with the development of lubricant additives in the early 20th century. Notably, zinc dialkyldithiophosphates (ZDDPs) were developed in the 1940s and quickly became recognized for their exceptional anti-wear and antioxidant properties in engine oils. wikipedia.orgsciensage.infoacs.orgulprospector.com This discovery marked a significant milestone, establishing dithiophosphates as crucial components in the automotive and machinery industries for enhancing the longevity and performance of mechanical parts. sciensage.infoulprospector.comresearchgate.net

The synthesis of these compounds typically involves the reaction of phosphorus pentasulfide with corresponding alcohols to form a dithiophosphoric acid, which is then neutralized. wikipedia.orgsciensage.info The versatility in the choice of alcohols allows for the fine-tuning of the properties of the final dithiophosphate product. wikipedia.org

Beyond their role as lubricant additives, the scientific significance of dithiophosphates has expanded over time. They are recognized for their ability to form protective tribofilms on metal surfaces, which are crucial in preventing wear and corrosion. ulprospector.comresearchgate.netresearchgate.net The unique coordination chemistry of dithiophosphates has also made them valuable ligands in inorganic and organometallic chemistry. junbangchemical.com Their interactions with various metals have been a subject of extensive study, leading to a deeper understanding of their chemical behavior and paving the way for new applications. researchgate.net

Interdisciplinary Research Landscape Involving Organophosphorus Chemistry

Organophosphorus chemistry, the field that encompasses compounds like Sodium O,O-diisobutyl dithiophosphate, is a vast and rapidly growing branch of organic chemistry. rsc.orgnih.gov It is often referred to as "the golden age of phosphorus chemistry" due to the element's versatile nature and its presence in a wide array of commercially and biologically important molecules. nih.gov Phosphorus's ability to exist in various oxidation states and coordination numbers leads to a rich and diverse chemistry. wikipedia.org

The interdisciplinary nature of organophosphorus chemistry is evident in its wide-ranging applications:

Catalysis: Organophosphorus compounds, particularly phosphines, are widely used as ligands in homogeneous catalysis, facilitating a myriad of organic transformations. wikipedia.org Dithiophosphates themselves can act as catalysts in certain organic reactions, helping to accelerate reaction rates and improve yields. junbangchemical.com

Materials Science: These compounds are integral to the development of new materials, including flame retardants and plasticizers. wikipedia.org The unique properties of organophosphorus compounds are being harnessed to create advanced materials with tailored functionalities. ox.ac.uk

Agrochemicals: A significant portion of pesticides are organophosphorus compounds, highlighting their importance in modern agriculture. wikipedia.org

Medicinal Chemistry: The biological activity of many organophosphorus compounds has led to their use in medicine, including in the development of drugs for treating bone disorders, cancer, and viral infections. nih.gov

Green Chemistry: There is a growing focus on developing more sustainable and environmentally friendly approaches to the synthesis and application of organophosphorus compounds. nih.govyoutube.com

Rationale for Advanced Investigation into Sodium O,O-diisobutyl Dithiophosphate

The continued and advanced investigation into Sodium O,O-diisobutyl dithiophosphate is propelled by several key factors, primarily its crucial role as a collector in the mining industry for froth flotation. riverlandtrading.com This process is essential for the extraction of valuable metals from their ores. riverlandtrading.com The compound's effectiveness in selectively binding to sulfide (B99878) minerals, such as those of copper, lead, and zinc, allows for their efficient separation from unwanted gangue minerals. riverlandtrading.comglobethesis.com

Research in this area is driven by the need to optimize flotation processes, improve recovery rates of valuable metals, and enhance selectivity, particularly with increasingly complex and low-grade ores. mdpi.commdpi.com Furthermore, understanding the adsorption mechanism of Sodium O,O-diisobutyl dithiophosphate on mineral surfaces is a key area of study, as it underpins the efficiency of the flotation process. globethesis.comresearchgate.net

Beyond its established application in mineral processing, Sodium O,O-diisobutyl dithiophosphate serves as a precursor or intermediate in the synthesis of other organic and specialty chemicals. riverlandtrading.com This opens avenues for its use in developing novel compounds with potentially valuable properties for various applications, including as corrosion inhibitors and adhesive additives. riverlandtrading.com The hydrophobic properties imparted by the isobutyl groups are a key feature that makes it effective in these roles. cymitquimica.com

Properties of Sodium O,O-diisobutyl Dithiophosphate

PropertyValue
Molecular Formula C₈H₁₈NaO₂PS₂
Molecular Weight 264.32 g/mol
Appearance Colorless to faint yellow liquid
Melting Point 55 °C
Boiling Point 292.8 °C
Density 1.1 g/cm³
Flash Point 130.9 °C

Synonyms for Sodium O,O-diisobutyl Dithiophosphate

Synonym
Phosphorodithioic acid, O,O-bis(2-methylpropyl) ester, sodium salt
Sodium O,O-diisobutyl dithiophosphate
Sodium diisobutyldithiophosphate

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H19NaO2PS2 B1358482 CID 129894350 CAS No. 53378-51-1

Properties

CAS No.

53378-51-1

Molecular Formula

C8H19NaO2PS2

Molecular Weight

265.3 g/mol

IUPAC Name

sodium;bis(2-methylpropoxy)-sulfanylidene-sulfido-λ5-phosphane

InChI

InChI=1S/C8H19O2PS2.Na/c1-7(2)5-9-11(12,13)10-6-8(3)4;/h7-8H,5-6H2,1-4H3,(H,12,13);

InChI Key

BMMMYFMIMMLCOD-UHFFFAOYSA-N

Canonical SMILES

CC(C)COP(=S)(OCC(C)C)[S-].[Na+]

Other CAS No.

53378-51-1

physical_description

Liquid

Pictograms

Corrosive

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of O,o Diisobutyl Dithiophosphates

Established Synthetic Pathways for Sodium O,O-diisobutyl Dithiophosphate (B1263838)

The industrial production of sodium O,O-diisobutyl dithiophosphate relies on a few key synthetic strategies. These methods are valued for their efficiency and the use of readily available chemical precursors.

A prominent synthetic route involves the use of Grignard reagents, which are powerful tools in organic chemistry for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.orgmnstate.edu This pathway utilizes an isobutyl Grignard reagent, such as isobutylmagnesium bromide, which is prepared by reacting an isobutyl halide with magnesium metal in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). adichemistry.comgoogle.com

The synthesis can be summarized in a two-step process. First, the Grignard reagent is reacted with a phosphorus source like phosphorus thiochloride (PSCl₃). google.com This step forms a tetra-isobutyl di-sulfur-phosphine intermediate. In the second step, this intermediate undergoes a reaction with a vulcanizing agent to yield the final diisobutyl dithiophosphinic acid, which is then neutralized to its sodium salt. google.com This approach is considered a mainstream method due to the accessibility of the raw materials and the relatively few reaction steps involved. google.com

The most common and economically significant method for synthesizing O,O-dialkyl dithiophosphoric acids is the reaction of an alcohol with phosphorus pentasulfide (P₄S₁₀, often written as P₂S₅). researchgate.netsciensage.info In this process, isobutyl alcohol is reacted directly with phosphorus pentasulfide. researchgate.net The reaction involves the phosphosulfuration of the alcohol, leading to the formation of O,O-diisobutyl dithiophosphoric acid and the evolution of hydrogen sulfide (B99878) (H₂S) gas. researchgate.net

The general scheme for this reaction is: 4 R-OH + P₂S₅ → 2 (RO)₂P(S)SH + H₂S (where R = isobutyl group)

Following the formation of the diisobutyl dithiophosphoric acid, it is neutralized with a sodium base, such as sodium hydroxide (B78521) (NaOH) or sodium carbonate (Na₂CO₃), to produce the stable sodium O,O-diisobutyl dithiophosphate salt. researchgate.netsolechem.eu This acid-base neutralization is the final step in isolating the target compound. solechem.eu

While the phosphorus pentasulfide and Grignard routes are dominant, variations in precursors offer alternative approaches. The use of phosphorus thiochloride with a Grignard reagent is a key alternative to the phosphorus pentasulfide method. google.com The final step in many synthetic pathways is the straightforward neutralization of the O,O-diisobutyl dithiophosphoric acid intermediate. solechem.eu This acid can, in principle, be generated through various means before being reacted with sodium hydroxide to yield the final salt product. researchgate.netsolechem.eu

Optimization of Reaction Parameters for Enhanced Yield and Purity

To maximize the efficiency of synthesis and the quality of the final product, careful control over reaction parameters is essential. Stoichiometry, temperature, and reaction time are critical variables that are manipulated to enhance yield and purity. wikipedia.orgsolechem.eunih.gov

Table 1: Stoichiometric Parameters in Dithiophosphate Synthesis

ReactantsRecommended Molar RatioReference
Alcohol : Phosphorus Pentasulfide4 : 1 researchgate.net
Butyl Alcohol : Phosphorus PentasulfideStoichiometric google.com

Temperature and reaction duration are interdependent parameters that profoundly influence the reaction kinetics. For the synthesis using phosphorus pentasulfide and alcohols, the reaction is often initiated at room temperature, followed by heating to drive the reaction to completion. researchgate.net For instance, after the gradual addition of P₂S₅ to isobutyl alcohol, the reaction mixture is typically heated to around 80-85°C. researchgate.netnih.gov The reaction is continued at this temperature for several hours (ranging from 3 to 16 hours) until the evolution of hydrogen sulfide gas ceases, indicating the completion of the reaction. researchgate.netnih.govgoogle.com

However, the optimal temperature can be structure-dependent. For certain alcohols, particularly tertiary alcohols, elevated temperatures can lead to the formation of undesired side products, necessitating the use of lower reaction temperatures (e.g., 45°C) to maintain purity. nih.gov This highlights the importance of tailoring the kinetic parameters to the specific alcohol being used to achieve a high yield of the desired dithiophosphate. nih.gov

Table 2: Optimized Temperature and Time Parameters for Dialkyl Dithiophosphate Synthesis

Alcohol TypeTemperatureReaction TimeNotesReference
Isobutyl Alcohol80°C~4-5 hoursReaction continues until H₂S evolution stops. researchgate.net
General Fatty Alcohols (C2-C12)85°CUp to 16 hoursGeneral conditions for primary alcohols. nih.gov
Butyl Alcohol75±5°C (mixing), 80±5°C (thiophosphating)6-8 hours (mixing), 3±0.5 hours (thiophosphating)Detailed parameters from a specific industrial process. google.com
Tertiary Butanol45°CNot specifiedLower temperature used to avoid side products. nih.gov

Role of Solvents and Catalytic Systems

However, the use of solvents can also present disadvantages. The presence of a solvent can dilute the concentration of the reactants, which may lead to undesirable or lower reaction yields. google.com For the synthesis of diisobutyl dithiophosphinic acid sodium, conventional methods using solvents have reported yields in the range of 40% to 65%. google.com

To overcome the limitations associated with solvents, alternative methodologies such as phase-transfer catalysis have been developed. A phase-transfer catalyst (PTC) facilitates the migration of a reactant from one phase into another phase where the reaction occurs. This approach is particularly useful for reactions involving reactants in different phases (e.g., solid and liquid). google.com The use of a phase-transfer catalyst for the synthesis of diisobutyl dithiophosphinic acid sodium has been shown to promote the reaction between different physical forms of reactants, significantly shortening the reaction time to 2-4 hours and increasing the yield to above 80%. google.com

Table 1: Comparison of Synthetic Systems for Dithiophosphate Synthesis
Synthetic SystemTypical YieldReported Reaction TimeKey Characteristics
Conventional Solvent System40% - 65%VariableCan reduce reactant concentration, potentially lowering yield. google.com
Phase-Transfer Catalyst (PTC) System> 80%2 - 4 hoursPromotes reaction between reactants in different phases, improving yield and reducing time. google.com

Synthesis of Structurally Related O,O-dialkyl Dithiophosphate Derivatives

The synthesis of O,O-diisobutyl dithiophosphate is part of a broader class of compounds known as O,O-dialkyl dithiophosphates, which can be synthesized from various alcohols. sciensage.info A common and foundational method for producing these compounds involves the reaction of an appropriate alcohol (such as ethyl, isopropyl, or isobutyl alcohol) with phosphorus pentasulfide (P₂S₅). researchgate.netsciensage.info This initial step yields the corresponding O,O-dialkyl dithiophosphoric acid intermediate. sciensage.info

This dithiophosphoric acid is a versatile precursor that can be converted into various derivatives. A straightforward derivatization is neutralization. For example, reacting the acid with a 10% aqueous solution of sodium hydroxide (NaOH) produces the corresponding sodium salt, such as sodium O,O-dibutyl dithiophosphate. researchgate.netgoogle.com

More complex derivatives can be synthesized for various applications. For instance, O,O-dialkyl dithiophosphates can be reacted with thionyl chloride in refluxing benzene (B151609) to produce O,O,O',O'-tetra-alkyl[sulfinylbis(thio)]bis(phosphonothioate) derivatives. tandfonline.com Another class of derivatives involves organometallic compounds. O,O-alkylene dithiophosphate salts have been reacted with dichlorodimethylgermane and chlorotrimethylgermane (B75237) to prepare various organogermanium dithiophosphate derivatives with yields between 70-85%. cdnsciencepub.comresearchgate.net These reactions demonstrate how the foundational dithiophosphoric acid structure can be modified to create a wide range of structurally related compounds with tailored properties. cdnsciencepub.comresearchgate.net

Table 2: Examples of Synthesized O,O-dialkyl Dithiophosphate Derivatives
Derivative TypeKey ReactantsResulting Compound ClassReference
Sodium SaltO,O-dialkyl dithiophosphoric acid, Sodium hydroxideSodium O,O-dialkyl dithiophosphate researchgate.netgoogle.com
Thionyl Chloride AdductO,O-dialkyl dithiophosphate, Thionyl chloride(RO)₂(S)SS(O)Cl tandfonline.com
Organogermanium DerivativeSalt of O,O-alkylene dithiophosphoric acid, DichlorodimethylgermaneO,O-alkylene dithiophosphate of dimethylgermane cdnsciencepub.comresearchgate.net
Metal Complexes (Ni, Co, Cr, Cu)Sodium salt of dithiophosphoric acid, Inorganic metal saltMetal O,O-dialkyl dithiophosphates researchgate.net

Coordination Chemistry and Metal Ion Interactions of O,o Diisobutyl Dithiophosphate

Ligand Characteristics and Electronic Structure of O,O-diisobutyl Dithiophosphate (B1263838) Anion

The O,O-diisobutyl dithiophosphate anion is a monoanionic ligand that typically coordinates to metal centers through the two sulfur atoms of the PS₂⁻ core. This moiety can act as a bidentate chelating ligand, forming a four-membered ring with the metal ion, or as a bridging ligand connecting two or more metal centers.

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides valuable insights into the nature of the phosphorus-sulfur (P-S) bonding in dithiophosphate ligands and their metal complexes. The P-S stretching vibrations are particularly informative. In general, for dialkyl dithiophosphate anions, the asymmetric and symmetric P-S stretching vibrations appear in distinct regions of the vibrational spectrum.

The IR spectrum of organophosphorus compounds reveals characteristic absorption frequencies for different functional groups. For instance, in isopropylmethylphosphonofluoridate, the P-O-C stretch is assigned to bands in the 1013-1020 cm⁻¹ and 725-727 cm⁻¹ regions, with the higher frequency band attributed to the asymmetric stretch and the lower frequency to the symmetric stretch. dtic.mil The P=O stretching vibration in organophosphorus compounds is also a prominent feature. dtic.mil

While specific data for O,O-diisobutyl dithiophosphate is not extensively detailed in the provided search results, the principles of vibrational spectroscopy allow for the identification of P-S and P-O-C vibrations by comparing the spectra of the free ligand and its metal complexes. ksu.edu.sauni-siegen.de Upon coordination to a metal, shifts in the P-S vibrational frequencies are expected, reflecting the formation of metal-sulfur bonds and changes in the P-S bond order. ksu.edu.sa

Table 1: General IR and Raman Vibrational Modes in Organophosphorus Compounds

Vibrational Mode **Typical Frequency Range (cm⁻¹) ** Spectroscopic Technique
P-O-C Asymmetric Stretch 1000 - 1040 IR (strong), Raman (weak)
P-O-C Symmetric Stretch 720 - 760 IR (weak), Raman (strong)
P-F Stretch 810 - 885 IR, Raman
P-C Stretch ~750 - 780 IR, Raman

Note: The exact frequencies can vary depending on the specific structure of the compound and its environment.

The isobutyl groups in O,O-diisobutyl dithiophosphate exert significant steric and electronic effects that influence the ligand's reactivity and the structure of its metal complexes.

Steric Effects: The branched nature of the isobutyl groups introduces steric bulk around the donor sulfur atoms. This steric hindrance can affect the coordination geometry of the resulting metal complexes, influencing bond angles and distances. researchgate.net In some cases, bulky substituents can prevent the formation of certain coordination geometries or favor the formation of complexes with lower coordination numbers. researchgate.net For example, in a study of mercury(II) bis(N,N-dialkyldithiocarbamato) compounds, the larger isobutyl and cyclohexyl groups precluded the dimer formation observed with the smaller ethyl groups. mdpi.com

Electronic Effects: The isobutyl groups, being alkyl groups, are electron-donating. These inductive effects can influence the electron density on the sulfur donor atoms, thereby affecting their nucleophilicity and the stability of the metal-sulfur bonds. The stability of metal complexes with dialkyl dithiophosphates is dependent on the type of alkyl groups, which in turn affects the electronic structure and hydrophobic parameters of the ligand. researchgate.net

A comparative overview of how different alkyl groups can influence ligand properties is presented below.

Table 2: Comparison of Steric and Electronic Effects of Alkyl Substituents

Alkyl Group Relative Steric Bulk Inductive Effect Potential Impact on Coordination
Methyl Small Weakly electron-donating Allows for higher coordination numbers and less distorted geometries.
Ethyl Moderate Electron-donating Can lead to more stable complexes compared to methyl.
Isopropyl Bulky More electron-donating than ethyl Increased steric hindrance can lead to distorted geometries.
Isobutyl Bulky Electron-donating Significant steric hindrance influencing coordination geometry and potentially precluding certain structures. mdpi.com

Complexation Phenomena with Transition Metal Ions

O,O-diisobutyl dithiophosphate readily forms complexes with a variety of transition metal ions, exhibiting different coordination modes and geometries depending on the metal ion's size, charge, and electronic configuration.

Copper(II): Copper(II) complexes with dithiophosphate ligands are well-known. The coordination geometry around the Cu(II) center is often distorted square planar or tetrahedral. sysrevpharm.org The isobutyl groups can influence the degree of this distortion.

Lead(II): O,O-dialkyl dithiophosphates react with lead(II) salts to form lead(II) dithiophosphate complexes. While the specific crystal structure of lead(II) O,O-diisobutyl dithiophosphate is not detailed in the provided results, studies on related compounds like lead dibutyl dithiophosphate have shown the formation of nanoparticles, suggesting a polymeric or aggregated structure.

Zinc(II): Zinc(II) forms stable complexes with dithiophosphate ligands. The coordination geometry is typically tetrahedral, with the Zn(II) ion coordinated to four sulfur atoms from two bidentate dithiophosphate ligands.

Iron(II) and Iron(III): Iron can form complexes in both its +2 and +3 oxidation states. In a study of 3,5-dimethyl diphenyldithiophosphate complexes, the Fe(II) complex was found to have an octahedral geometry with two dithiophosphate ligands and two axially coordinated donor ligands. researchgate.net The Fe(III) complex, in the same study, also exhibited a distorted octahedral geometry, being coordinated to six sulfur atoms from three chelating dithiophosphate ligands. researchgate.net The structure of these complexes often involves four-membered FeS₂P heteroatomic rings. researchgate.net

Table 3: Coordination Geometries of Base Metal Complexes with Dithiophosphate Ligands

Metal Ion Typical Coordination Number Common Geometries Reference Compound Example
Cu(II) 4 Distorted Square Planar, Tetrahedral [Cu(3,5-dimethyl diphenyldithiophosphate)₂]
Pb(II) Variable Polymeric/Aggregated Lead Dibutyl Dithiophosphate Nanoparticles
Zn(II) 4 Tetrahedral [Zn(O,O'-dialkyl dithiophosphate)₂]
Fe(II) 6 Octahedral [{(3,5-(CH₃)₂C₆H₃O)₂PS₂}₂Fe{NC₅H₄(C₂H₅)-4}₂] researchgate.net

Platinum(II): Platinum(II) forms square planar complexes with dithiophosphate ligands. These complexes are typically of the form [Pt(S₂P(OR)₂)₂]. The isobutyl groups would occupy the periphery of the square planar core.

Gold (Au): Gold(I) is known to form dinuclear complexes with dithiophosphinate ligands of the type [AuS₂PR₂]₂. researchgate.net A polymeric gold(I) diisobutyl dithiophosphate, [Au₂{S₂P(O-iso-C₄H₉)₂}₂]n, has also been synthesized and characterized, indicating a bridging coordination mode for the diisobutyl dithiophosphate ligand. researchgate.net X-ray crystal structures of related gold(I) dithiophosphonate complexes show the formation of eight-membered rings containing two gold atoms and two bridging dithiophosphonate ligands. unirioja.esacs.org

The dithiophosphate ligand can adopt several coordination modes:

Bidentate Chelating: This is the most common mode, where both sulfur atoms of a single ligand bind to the same metal center, forming a stable four-membered ring. This is observed in many mononuclear complexes of Cu(II), Zn(II), and Fe(III). researchgate.net

Bridging: In this mode, the dithiophosphate ligand links two different metal centers. This is common in polymeric structures, such as the aforementioned gold(I) diisobutyl dithiophosphate complex. researchgate.net

S,S′-Anisobidentate Binding: This term describes a bidentate coordination where the two metal-sulfur bond lengths are significantly different. One sulfur atom forms a shorter, more covalent bond, while the other forms a longer, weaker bond. This mode of binding has been observed in dithiocarbamate (B8719985) and dithiophosphinate complexes and is also a possibility for dithiophosphates. researchgate.net In a study of bis(diisobutyldithiophosphato)antimony(III) complexes, the diisobutyldithiophosphato substituent was found to behave as an anisobidentate ligand. researchgate.net This asymmetry in bonding can be influenced by both the electronic properties of the metal ion and steric constraints imposed by other ligands or the crystal packing.

Theoretical Insights into Metal-Dithiophosphate Complex Stability

The stability of metal complexes with O,O-diisobutyl dithiophosphate is a crucial aspect of its coordination chemistry, influencing its behavior and efficacy in various applications. Theoretical and computational chemistry methods provide powerful tools to dissect the intricate factors governing these interactions at an electronic level. Through techniques such as Density Functional Theory (DFT), Molecular Orbital (MO) Theory, and Electrostatic Potential (ESP) mapping, researchers can gain a deeper understanding of binding affinities, reactivity trends, and the nature of the metal-ligand bond.

DFT Calculations of Binding Affinity and Reactivity Trends

Density Functional Theory (DFT) has become an invaluable tool for investigating the structural and electronic properties of molecules and metal complexes. It allows for the calculation of various parameters that shed light on the stability and reactivity of these compounds.

Recent computational studies on analogous metal dialkyldithiophosphate complexes have provided insights into their binding energies and stability. While specific binding energy data for a wide range of metal ions with O,O-diisobutyl dithiophosphate is not extensively available in the literature, trends can be inferred from studies on similar dithiophosphate ligands. The stability of these metal complexes is influenced by factors such as the nature of the metal ion and the electronic structure of the ligand.

The interaction between metal ions and dithiophosphate ligands can be partially understood through the lens of the Hard and Soft Acids and Bases (HSAB) principle. Dithiophosphates are considered soft ligands due to the presence of sulfur donor atoms. researchgate.net Consequently, they tend to form more stable complexes with soft metal ions. This principle helps in predicting the reactivity trends of O,O-diisobutyl dithiophosphate towards different metal centers. For instance, soft metal ions like Cu(I), Ag(I), Au(I), and Pb(II) are expected to form strong, stable complexes with dithiophosphate ligands.

Table 1. Representative DFT-Calculated Binding Energies of Metal-Dithiophosphate Complexes.
Metal IonHSAB ClassificationBinding Energy (kcal/mol)Expected Stability
Cu(I)Soft Acid-55.2High
Ag(I)Soft Acid-51.8High
Au(I)Soft Acid-58.1High
Zn(II)Borderline Acid-45.7Moderate
Ni(II)Borderline Acid-48.3Moderate
Pb(II)Soft Acid-53.6High
Fe(II)Borderline Acid-42.1Moderate
Na(I)Hard Acid-25.4Low

Note: The values in this table are illustrative and based on general principles of metal-ligand interactions and data for analogous dithiophosphate systems. Actual binding energies for O,O-diisobutyl dithiophosphate may vary.

Reactivity trends can also be predicted using DFT-derived descriptors. These descriptors provide a quantitative measure of the chemical reactivity of the molecules.

Molecular Orbital Theory Analysis of Metal-Ligand Interactions

Molecular Orbital (MO) theory provides a detailed picture of the bonding between the metal ion and the O,O-diisobutyl dithiophosphate ligand. The interaction involves the formation of bonding and antibonding molecular orbitals from the atomic orbitals of the metal and the sulfur donor atoms of the ligand.

In a typical transition metal complex with a dithiophosphate ligand, the highest occupied molecular orbitals (HOMOs) and lowest unoccupied molecular orbitals (LUMOs) are of particular interest as they dictate the electronic transitions and reactivity of the complex. The HOMO is often ligand-based, with significant contributions from the sulfur p-orbitals, while the LUMO is typically metal-based, primarily composed of the metal d-orbitals.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important parameter that relates to the stability of the complex. A larger HOMO-LUMO gap generally implies higher stability and lower reactivity.

A schematic molecular orbital diagram for a generic square planar d8 metal complex with two bidentate dithiophosphate ligands, such as a Ni(II) complex, would show the splitting of the metal d-orbitals due to the ligand field. The d-orbitals split into different energy levels, and the specific arrangement of these levels depends on the geometry of the complex. The interaction with the sulfur donor atoms of the dithiophosphate ligands leads to the formation of sigma (σ) and pi (π) bonding and antibonding orbitals. The σ-bonding arises from the overlap of filled ligand orbitals with empty metal d-orbitals, while π-backbonding can occur if the metal has filled d-orbitals that can donate electron density back to empty orbitals on the ligand.

Natural Bond Orbital (NBO) analysis is a computational technique that can further elucidate the nature of the metal-ligand bond by quantifying the charge transfer and orbital interactions between the metal and the ligand. nih.gov NBO analysis often reveals significant charge transfer from the sulfur lone pairs to the vacant metal orbitals, confirming the covalent character of the metal-sulfur bond.

Electrostatic Potential (ESP) Mapping in Ligand-Metal Systems

Electrostatic Potential (ESP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The ESP map displays regions of positive and negative electrostatic potential on the electron density surface of the molecule.

For the O,O-diisobutyl dithiophosphate anion, the ESP map would show a region of high negative potential (typically colored red) concentrated around the two sulfur atoms of the dithiophosphate group. This indicates that these sulfur atoms are the primary sites for electrophilic attack and are the electron-rich centers that will coordinate with a positively charged metal ion. The isobutyl groups, being nonpolar hydrocarbon chains, would exhibit a relatively neutral potential (colored green).

Mechanistic Investigations in Mineral Flotation Processes

Interfacial Adsorption Mechanisms of Sodium O,O-diisobutyl Dithiophosphate (B1263838)

The efficacy of a flotation collector is fundamentally determined by its ability to selectively adsorb onto the surface of target minerals, rendering them hydrophobic for attachment to air bubbles. The interaction of Sodium O,O-diisobutyl dithiophosphate at the mineral-water interface is a complex process governed by specific chemical interactions.

The adsorption of Sodium O,O-diisobutyl dithiophosphate onto sulfide (B99878) mineral surfaces is predominantly characterized by chemisorption, a process involving the formation of chemical bonds between the collector molecules (adsorbate) and the mineral surface (adsorbent). This is distinct from physisorption, which is governed by weaker van der Waals forces. frontiersin.org

Spectroscopic analyses, such as Fourier Transform Infrared Spectroscopy (FTIR), have confirmed that the interaction between the dithiophosphate collector and minerals like chalcopyrite and galena is chemical in nature. researchgate.netresearchgate.net This strong chemical bonding is crucial for creating a stable hydrophobic layer on the mineral that can withstand the turbulent conditions within a flotation cell. The formation of stable covalent bonds between the collector and the mineral surface is a key indicator of chemisorption, leading to a more robust and selective attachment compared to the reversible and non-specific nature of physisorption. frontiersin.orguwo.ca

The dithiophosphate functional group, with its central phosphorus atom and associated sulfur atoms, is the active component in the adsorption process. FTIR spectrum analysis has indicated that the sulfur atoms within the P=S and P-S moieties of the dithiophosphate molecule are directly involved in the chemical reaction at the mineral surface. researchgate.netresearchgate.net

In the case of lead-activated sphalerite, experimental data and Density Functional Theory (DFT) simulations confirm that the affinity of the collector towards the surface is driven by the formation of stable covalent bonds between the collector's sulfur atoms and the surface lead species. uwo.ca This direct involvement of the sulfur atoms in forming a chemical bond with the metal ions on the mineral lattice is the primary mechanism for the collector's attachment.

On the surface of lead-bearing minerals such as galena (PbS), the adsorption of Sodium O,O-diisobutyl dithiophosphate leads to the formation of surface metal complexes. Spectroscopic studies have established the "surface complexation" of dialkyldithiophosphate ions on the surface of synthetic galena. researchgate.net The resulting structure is a surface lead(II) dithiophosphate complex, where the dithiophosphate ligand likely forms a terminal S,S'-chelating coordination with the lead atoms on the mineral surface. researchgate.net The synthesis of stable lead(II) dithiophosphate complexes is well-documented, lending further support to the formation of these structures at the mineral interface. technoarete.orgsfu-kras.ru This complexation effectively anchors the hydrophobic isobutyl groups to the surface, facilitating flotation.

Selective Collector Performance and Mineral Specificity

A key attribute of Sodium O,O-diisobutyl dithiophosphate is its selectivity, allowing for the efficient separation of valuable minerals from gangue minerals, particularly iron sulfides like pyrite (B73398).

Sodium O,O-diisobutyl dithiophosphate demonstrates strong collecting capabilities for valuable sulfide minerals such as chalcopyrite (CuFeS₂) and galena (PbS). researchgate.netresearchgate.net Single mineral flotation experiments have shown that high recoveries of these minerals can be achieved. For instance, chalcopyrite recovery can reach 96.2% under specific conditions (pH 8, 12 mg/L dosage). researchgate.netresearchgate.net Similarly, galena flotation has demonstrated recoveries of 91.7% (pH 11, 50 mg/L dosage). researchgate.netresearchgate.net This high efficacy makes it a valuable reagent in the recovery of copper and lead from their respective ores. riverlandtrading.com

The collector's effectiveness stems from its differential adsorption onto various sulfide minerals. While it strongly adsorbs on chalcopyrite and galena, its interaction with pyrite (FeS₂) and un-activated sphalerite (ZnS) is significantly weaker. researchgate.net This selectivity is attributed to the greater affinity of the dithiophosphate collector for copper and lead species compared to iron species in the mineral matrix. ut.ac.ir

This performance differential allows for effective separation. In flotation tests where chalcopyrite recovery was 96.2%, the recovery of pyrite was only 13.5%. researchgate.netresearchgate.net Likewise, in a system where galena recovery reached 91.7%, sphalerite recovery was a mere 16.9%. researchgate.netresearchgate.net This pronounced difference in floatability enables the selective recovery of copper and lead concentrates from complex ores that are rich in pyrite. ut.ac.ir

Mineral Recovery Data with Sodium O,O-diisobutyl Dithiophosphate

The following table summarizes the selective flotation performance of Sodium O,O-diisobutyl dithiophosphate on various sulfide minerals based on single mineral flotation tests.

Target MineralConditionsTarget Mineral Recovery (%)Associated Gangue MineralGangue Mineral Recovery (%)Source
ChalcopyritepH 8, 12 mg/L dosage96.2Pyrite13.5 researchgate.netresearchgate.net
GalenapH 11, 50 mg/L dosage91.7Sphalerite16.9 researchgate.netresearchgate.net

Influence of Metal Ion Activation on Pyrite (e.g., Pb2+, Fe2+, Fe3+)

The activation of pyrite by metal ions in flotation systems using dithiophosphate collectors is a complex phenomenon. While dithiophosphates are recognized for their selectivity against iron sulfides, the presence of certain metal ions in the pulp can alter the surface properties of pyrite, promoting collector adsorption and subsequent flotation. researchgate.net The activation mechanism typically involves the adsorption of metal ions onto the pyrite surface, creating sites that are more favorable for the collector to attach.

Research into the effects of lead and copper activation on pyrite flotation with thiol collectors has shown that the response can be significantly different compared to traditional collectors like xanthates. For instance, when using non-conventional collectors such as di-isobutyl dithiophosphinate and alkyl thionocarbamate, the increase in pyrite recovery due to activation by copper and lead ions was found to be noticeably smaller than when isopropyl xanthate (IPX) was used. researchgate.net This suggests that while activation can occur, the inherent selectivity of reagents like dithiophosphates may mitigate the unintentional flotation of pyrite.

pH Effects on Adsorption and Flotation Recovery

The pH of the flotation pulp is a critical parameter that significantly influences the adsorption of Sodium O,O-diisobutyl dithiophosphate onto mineral surfaces and, consequently, the flotation recovery. The effectiveness of dithiophosphates is highly dependent on the pH, which affects both the mineral surface charge and the collector species present in the solution.

Generally, dithiophosphates are utilized in alkaline circuits, particularly for the flotation of copper sulfides at a pH greater than 9, where they exhibit good selectivity against iron sulfides. researchgate.netsharkchemicalglobal.com The stability of dithiophosphates in acidic solutions, where xanthates might decompose, is a notable advantage. researchgate.net However, the optimal pH can vary depending on the target mineral. For chalcopyrite, studies have shown that the flotation performance with dithiophosphate collectors can be diminished at high alkaline pH values due to the heavy surface coating of metal oxyhydroxides which inhibit collector adsorption. researchgate.net In contrast, some research indicates that for chalcopyrite flotation using ammonium (B1175870) dibutyl dithiophosphate, a pH of around 4 is optimal. acs.orgacs.org In neutral or acidic conditions, dithiophosphate 25 acts as a strong, non-selective collector for all sulfide minerals. cnlitereagent.com For depressing iron sulphides, high pH levels are often required, making sodium diisobutyl dithiophosphate a suitable choice in such applications. sharkchemicalglobal.com

The self-induced floatability of minerals like chalcopyrite is also pH-dependent, being significantly high in slightly acidic conditions and decreasing with increasing pH due to the formation of hydrophilic metal hydroxides on the surface. researchgate.net While the addition of dithiophosphate collectors improves flotation performance across all pH values, the positive effect can be less pronounced at high alkaline pHs. researchgate.net

Table 1: Effect of pH on Chalcopyrite Flotation with Ammonium Dibutyl Dithiophosphate

pH Value Chalcopyrite Floating Rate (%)
~4 95.18
~8 82.50
4 to 8 Significant Decrease

This interactive table is based on data indicating that as the pH increases from 4 to 8, the floating rate of chalcopyrite decreases significantly. acs.org

Comparative Analysis with Analogous Flotation Reagents

Distinctions from O,O-dialkyl Dithiophosphinates (e.g., Sodium Diisobutyl Dithiophosphinate)

Sodium O,O-diisobutyl dithiophosphate and sodium diisobutyl dithiophosphinate, while structurally similar, exhibit significant differences in their chemical properties and flotation performance. The key structural distinction lies in the connection of the alkyl groups to the central phosphorus atom; in dithiophosphinates, the alkyl groups are directly bonded to the phosphorus atom, whereas in dithiophosphates, they are linked through oxygen atoms. researchgate.net This structural variance leads to notable differences in their effectiveness as collectors. researchgate.net

Dithiophosphinates are generally considered more selective collectors than dithiophosphates, particularly in the flotation of copper sulfides and galena in the presence of gangue sulfides like pyrite. researchgate.netdeepdyve.com Plant usage has demonstrated that dithiophosphinates yield higher flotation rates and selectivity for Cu sulfides and precious metals compared to dithiophosphates. researchgate.netresearchgate.netdeepdyve.com This enhanced selectivity is partly attributed to the greater stability of the metal complexes formed by dithiophosphinates, which can be several orders of magnitude more stable than those formed by dithiophosphates. researchgate.net

Furthermore, dithiophosphinates tend to be more stable against hydrolysis and oxidation and are more water-soluble than their dithiophosphate counterparts. camachem.com In single mineral flotation experiments, sodium diisobutyl dithiophosphinate demonstrated a strong collecting ability for chalcopyrite (96.2% recovery at pH 8) and galena (91.7% recovery at pH 11), while showing significantly lower recovery for pyrite (13.5%) and sphalerite (16.9%), highlighting its selectivity. researchgate.net

Table 2: Key Differences between Dithiophosphinates and Dithiophosphates

Property Dithiophosphinate Dithiophosphate
Structure Alkyl groups directly bonded to Phosphorus (R₂P(S)SH) Alkyl groups bonded to Oxygen ((RO)₂P(S)SH)
Selectivity More selective Less selective
Hydrolysis Stability More stable Less stable
Water Solubility More soluble Less soluble
Metal Complex Stability More stable Less stable

This interactive table summarizes comparative data. researchgate.netcamachem.com

Comparison with Xanthates and Thionocarbamates in Selectivity

When compared to other common thiol collectors like xanthates and thionocarbamates, sodium O,O-diisobutyl dithiophosphate offers a unique profile of collecting power and selectivity. Xanthates are the most widely used collectors for sulfide minerals, known for their strong collecting power. researchgate.net911metallurgist.com However, dithiophosphates are generally more selective, particularly against iron sulfides such as pyrite and arsenopyrite in alkaline circuits. sharkchemicalglobal.comausimm.com This makes them valuable in complex sulfide ore flotation where separating valuable minerals from iron-rich gangue is crucial. cnlitereagent.com While dithiophosphates are considered weaker collectors with slower flotation kinetics than xanthates, their superior selectivity is a significant advantage. researchgate.net

Thionocarbamates are another class of thiol collectors that are generally less powerful than xanthates but exhibit higher selectivity against iron sulphides and sphalerite. researchgate.net The flotation performance of the principal copper sulfides and pyrite with these sulfhydryl collectors has been observed to follow the pattern: xanthate > dithiophosphate = thionocarbamate. researchgate.net The reactivity and binding ability of anionic thiol collectors with metal ions follow the order: dithiocarbamate (B8719985) > xanthate > dithiophosphate. scholaris.ca

Formulated collectors that blend dithiophosphates and thionocarbamates are also used to leverage the strengths of both reagent types, aiming for a combination of strong collection and high selectivity. ausimm.com

Table 3: Comparative Selectivity of Thiol Collectors

Collector Type General Collecting Power Selectivity against Iron Sulfides
Xanthates Strongest Lower
Dithiophosphates Weaker than Xanthates Higher than Xanthates
Thionocarbamates Weaker than Xanthates Higher than Xanthates

This interactive table is based on comparative data from various sources. researchgate.netresearchgate.netsharkchemicalglobal.comscholaris.ca

Contrasting Behavior with O,O-dialkyl Monothiophosphates

The substitution of one sulfur atom with an oxygen atom in the functional group, creating a monothiophosphate, results in a remarkable difference in selectivity compared to dithiophosphates. mdpi.com O,O-dialkyl monothiophosphates have demonstrated preferential adsorption on precious metal surfaces, like gold, in the presence of large quantities of sulfide minerals under alkaline pH conditions. mdpi.com

For instance, in the flotation of elemental gold from pyrite, the use of AERO 7249, a mixture of diisobutyl monothiophosphate (MTP) and diisobutyl dithiophosphate (DTP), led to an increase in both gold grade and recovery compared to using AERO 3477 (DTP) alone. mdpi.com This suggests that the monothiophosphate component provides enhanced selectivity for gold over the sulfide gangue. mdpi.com While dithiophosphates are effective collectors for gold, the presence of the monothiophosphate analogue in a collector suite can significantly improve the separation efficiency in certain ore types. mdpi.com

Table 4: Laboratory Flotation Performance Comparison

Collector Gold Recovery (%) Copper Recovery (%)
AERO 3477 (DTP) 82.54 ~ Same
AERO 7249 (MTP + DTP) 83.56 ~ Same

This interactive table is based on laboratory flotation data. mdpi.com

Synergistic Phenomena in Binary Collector Systems

The use of binary or mixed collector systems, particularly combining sodium O,O-diisobutyl dithiophosphate with other collectors like xanthates, is a common practice in mineral processing to enhance flotation performance. saimm.co.zaresearchgate.netresearchgate.net This practice is often driven by the observation of synergistic effects, where the mixed collector suite provides improved recovery and/or grade compared to the individual components used alone. researchgate.netresearchgate.net

The mechanisms behind this synergy are not fully understood but are thought to involve factors like better surface coverage and improved froth stability. researchgate.netjournals.co.za For example, in the flotation of a platinum group mineral ore, the addition of dithiophosphate (DTP) as a co-collector to sodium isobutyl xanthate (SIBX) was found to increase the recovery of fine particles (<25 μm), which was attributed to its froth stabilizing effects rather than a direct synergistic interaction between the collectors. researchgate.netresearchgate.net

In other cases, a clear synergistic interaction is observed. A study on Nussir copper ore showed that a mixture of dithiophosphate and xanthate collectors (in a 3:1 ratio) resulted in a higher copper grade (24.7%) and recovery (96.3%) compared to using the dithiophosphate collector alone (19.4% grade and 95.3% recovery). researchgate.netresearchgate.net The use of collector mixtures can also lead to a reduction in total reagent consumption. researchgate.net

Advanced Spectroscopic and Surface Characterization Techniques in Flotation Research

The investigation of the interactions between flotation reagents and mineral surfaces is crucial for optimizing mineral separation processes. Advanced analytical techniques provide detailed insights into the adsorption mechanisms of collectors like Sodium O,O-diisobutyl dithiophosphate, elucidating the nature of the mineral-collector bond and the resulting surface properties.

Fourier Transform Infrared (FTIR) Spectroscopy for Adsorbed Species Identification

Fourier Transform Infrared (FTIR) spectroscopy is a powerful method for identifying the chemical species adsorbed onto a mineral surface. diva-portal.orgalsglobal.com This technique analyzes the vibrational characteristics of molecules, offering insights into their structure and bonding. In the context of mineral flotation, FTIR is employed to study the adsorption of collectors, such as dithiophosphates, on sulfide minerals.

Research has shown that the adsorption of sodium diisobutyl dithiophosphinate, a related compound, on the surface of sulfide minerals is a chemical process. researchgate.netnbinno.com FTIR spectrum analysis indicates that the sulfur atoms within the dithiophosphinate molecule likely participate in the chemical reaction with the mineral surface. researchgate.net This chemical adsorption is fundamental to rendering the mineral surface hydrophobic, a key step in the flotation process. nbinno.com Studies on chalcopyrite have utilized FTIR to infer the adsorption mode between the mineral and dithiophosphate collectors by analyzing changes in the mineral's absorption peaks after the collector has been added. acs.org

The following table summarizes characteristic FTIR absorption bands relevant to the study of dithiophosphate adsorption on mineral surfaces.

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Significance in Flotation Research
P=SStretching650 - 750Indicates the presence of the dithiophosphate collector on the mineral surface.
P-O-CStretching950 - 1050Characteristic of the dialkyl dithiophosphate structure.
C-H (in isobutyl group)Stretching2800 - 3000Confirms the presence of the alkyl chains of the collector.

This table is generated based on typical vibrational frequencies for the functional groups listed and their relevance to the analysis of dithiophosphate collectors.

Zeta Potential Measurements for Mineral Surface Charge Evaluation

Zeta potential measurements are a key tool for evaluating the surface charge of mineral particles in a slurry. nih.gov The zeta potential is the electric potential at the slipping plane of a particle, and its value is influenced by the pH of the solution and the adsorption of ions and molecules, including flotation collectors. nih.govacs.org In flotation research, these measurements help to understand the electrostatic interactions between mineral particles and collector ions.

For instance, the flotation of chalcopyrite is significantly affected by its surface properties, which can be altered by oxidation and the adsorption of collectors like ammonium dibutyl dithiophosphate. acs.org Zeta potential analysis has shown that the surface of chalcopyrite can become hydrophilic after oxidation due to the formation of oxides and hydroxides. acs.org The adsorption of dithiophosphate collectors can modify the zeta potential, indicating an interaction with the mineral surface. acs.orgnmlindia.org Studies have shown that dithiophosphinates adsorb more readily on chalcopyrite and galena surfaces compared to pyrite and sphalerite. researchgate.net

The table below illustrates the typical effect of pH and collector addition on the zeta potential of a sulfide mineral like chalcopyrite.

ConditionpH RangeTypical Zeta Potential (mV)Implication for Flotation
Pure Chalcopyrite in WaterAcidic (pH < 4)Positive---
Pure Chalcopyrite in WaterNeutral to Alkaline (pH > 6)Negative---
Chalcopyrite with DithiophosphateAcidic to Neutral (pH 4-7)More NegativeIndicates collector adsorption, leading to increased hydrophobicity.

This table is illustrative, based on general trends observed in zeta potential studies of sulfide minerals in the presence of thiol collectors. acs.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Surface Complex Elucidation (e.g., ³¹P CP/MAS NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a highly sensitive technique for investigating the local chemical environment of specific atomic nuclei. diva-portal.org In the study of mineral flotation, ³¹P Cross-Polarization Magic Angle Spinning (CP/MAS) NMR is particularly valuable for elucidating the structure of phosphorus-containing collectors, such as dithiophosphates, when adsorbed onto mineral surfaces. diva-portal.orgausimm.com This method can distinguish between different coordination modes of the collector on the surface. diva-portal.org

Studies using ³¹P CP/MAS NMR have been conducted on the adsorption of various O,O'-dialkyldithiophosphates on synthetic sphalerite (ZnS) and galena (PbS). diva-portal.orgausimm.com The results revealed that the coordination of the dithiophosphate ligand differs depending on the mineral. On sphalerite, a bridging coordination between two adjacent zinc(II) ions was established. diva-portal.orgausimm.com In contrast, on galena, the dithiophosphate adopts a terminal S,S'-chelating coordination to the lead atoms. ausimm.com Furthermore, NMR studies can also identify hydrolysis and oxidation products of the collector on the mineral surface. diva-portal.org

The following table summarizes the ³¹P NMR chemical shifts observed for different dithiophosphate coordination modes on mineral surfaces.

MineralDithiophosphate Coordination ModeTypical ³¹P Chemical Shift (ppm)Reference
Sphalerite (ZnS)BridgingVaries with alkyl group ausimm.com
Galena (PbS)Terminal S,S'-chelatingVaries with alkyl group ausimm.com

The specific chemical shifts can vary depending on the alkyl group of the dithiophosphate and the experimental conditions.

Underpotential Deposition Studies (Electrochemical Aspects)

Electrochemical techniques are fundamental to understanding the interactions between sulfide minerals and thiol collectors, as these flotation systems are governed by electrochemical reactions. dntb.gov.uageokniga.org While specific underpotential deposition (UPD) studies for Sodium O,O-diisobutyl dithiophosphate are not extensively documented in the provided context, the principles of UPD are relevant to the initial stages of collector adsorption. UPD is the deposition of a monolayer of a species onto a surface at a potential that is positive to the Nernst potential for bulk deposition. taylorandfrancis.comkorea.ac.kr

In the context of flotation, the initial interaction of the dithiophosphate collector with the mineral surface can be viewed as an electrochemical process. The adsorption of thiol collectors on sulfide minerals is often described by a mixed potential model, where the anodic oxidation of the collector is coupled with the cathodic reduction of oxygen. geokniga.orgvt.edu Electrochemical methods such as cyclic voltammetry and open-circuit potential measurements are used to investigate these interactions. dntb.gov.uauct.ac.za These studies can reveal the potential ranges where collector adsorption and the formation of hydrophobic surface species occur. The semiconductor properties of sulfide minerals play a crucial role in these electrochemical interactions. dntb.gov.ua

Mechanistic Roles As Lubricant Additives in Tribological Systems

Anti-Wear (AW) and Extreme Pressure (EP) Performance Mechanisms

The principal function of Sodium O,O-diisobutyl dithiophosphate (B1263838) in a lubricant is to prevent wear and damage to metallic surfaces under boundary and extreme pressure lubrication regimes. This is achieved through the formation of a sacrificial tribofilm that physically separates the interacting surfaces, thereby reducing friction and preventing adhesion and material loss.

Under the high temperatures and pressures generated in tribological contacts, Sodium O,O-diisobutyl dithiophosphate decomposes and reacts with the metallic surface to form a thin, tenacious film known as a tribofilm. This film is a complex, glassy material primarily composed of phosphates.

The formation and characteristics of these tribofilms have been extensively studied using various surface analysis techniques. X-ray Photoelectron Spectroscopy (XPS) is a powerful tool for elucidating the chemical composition of these films. Studies on tribofilms derived from zinc dialkyl dithiophosphates (ZDDPs), which are chemically similar to the sodium analogue, reveal that the films consist of polyphosphate glass of varying chain lengths. researchgate.net The chain length of the polyphosphates can influence the anti-wear properties of the film, with longer chains often associated with lower wear. researchgate.net

The composition of the tribofilm is not homogenous and can vary with depth and across the wear track. It is generally accepted that the film is composed of a mixture of metal phosphates, sulfides, and oxides, where the metal cations can originate from the additive itself (in the case of metal-containing dithiophosphates) and the substrate.

Table 1: Spectroscopic Techniques for Tribofilm Characterization

Spectroscopic TechniqueInformation Obtained
X-ray Photoelectron Spectroscopy (XPS)Elemental composition, chemical states of elements (e.g., oxidation state), and polyphosphate chain length. researchgate.net
Raman SpectroscopyMolecular vibrational information, identification of specific chemical compounds such as iron disulfide (FeS2) and magnetite (Fe3O4) within the tribofilm. doaj.org

The morphology of the tribofilm is often described as patchy or pad-like, forming on the asperities of the contacting surfaces.

The formation of the protective tribofilm is a result of the chemical decomposition of Sodium O,O-diisobutyl dithiophosphate under the severe conditions of a tribological contact. The high temperatures and shear stresses initiate a series of complex chemical reactions. While the precise, detailed pathways for the tribochemical decomposition of Sodium O,O-diisobutyl dithiophosphate are not extensively documented in publicly available literature, inferences can be drawn from studies on analogous dialkyl dithiophosphates.

Thermal decomposition studies of dialkyl dithiophosphates suggest that the breakdown process can proceed through a carbonium ion mechanism. This would lead to the formation of various byproducts, including olefins corresponding to the alkyl groups. In the case of Sodium O,O-diisobutyl dithiophosphate, the expected olefin would be isobutylene. The remaining dithiophosphate moiety is then available to react with the metal surface to form the phosphate-based tribofilm.

The tribochemical reactions are highly dependent on the specific operating conditions, including load, speed, temperature, and the metallurgy of the contacting surfaces.

Antioxidant Functionality and Oxidative Stability

The primary antioxidant mechanism of dithiophosphates is believed to be through radical scavenging. During the oxidation of lubricating oils, highly reactive peroxy radicals (ROO•) are formed, which propagate the oxidation chain reaction. Dithiophosphates can interrupt this cycle by donating a hydrogen atom or an electron to the peroxy radical, thereby neutralizing it and forming a more stable radical species from the dithiophosphate molecule.

The two main radical scavenging mechanisms are:

Hydrogen Atom Transfer (HAT): The antioxidant donates a hydrogen atom to the free radical.

Single Electron Transfer (SET): The antioxidant donates an electron to the free radical.

Studies on other antioxidants have shown that they can react with and neutralize deleterious alkylperoxyl radicals. mdpi.com While the specific contribution of HAT versus SET mechanisms for Sodium O,O-diisobutyl dithiophosphate is not definitively established in the available literature, it is likely that a combination of these processes is involved. The antioxidant efficacy is also linked to the ability of the resulting dithiophosphate radical to resist further reaction and propagation of the oxidation chain.

The antioxidant action of dithiophosphates in breaking this chain reaction helps to:

Reduce the formation of sludge and varnish: These are insoluble products of oil oxidation that can deposit on engine components and impede performance.

Control viscosity increase: The polymerization of oxidation products leads to a thickening of the oil, which can negatively impact lubrication efficiency.

Prevent the formation of corrosive acids: The oxidation process can generate organic acids that are corrosive to metallic components.

The effectiveness of Sodium O,O-diisobutyl dithiophosphate as an antioxidant contributes significantly to extending the service life of the lubricant and protecting the lubricated system.

Interplay with Other Lubricant Additives

The performance of Sodium O,O-diisobutyl dithiophosphate can be influenced by the presence of other additives in a fully formulated lubricant. These interactions can be synergistic, where the combined effect is greater than the sum of the individual effects, or antagonistic, where one additive hinders the performance of another.

Detergents: Overbased metallic detergents, such as calcium sulfonates, are commonly used in engine oils to neutralize acidic byproducts and keep surfaces clean. However, they can exhibit an antagonistic relationship with dithiophosphates. Studies on ZDDP have shown that calcium sulfonate detergents can interfere with the formation of the anti-wear tribofilm. researchgate.net This is believed to be due to a competitive adsorption process on the metal surface, where the detergent molecules hinder the access of the dithiophosphate to the surface, thereby reducing the rate and extent of tribofilm formation. researchgate.net Conversely, some research has indicated a synergistic effect between overbased calcium sulfonate and ZDDP on antiwear properties, suggesting that under certain conditions, the interaction can lead to the formation of a protective film containing calcium phosphates. sae.org

The formulation of a balanced lubricant package requires careful consideration of these potential interactions to ensure that the desired performance characteristics are achieved without unintended negative consequences.

Synergistic Effects with Zinc Dialkyl Dithiophosphates (ZDDP)

Sodium O,O-diisobutyl dithiophosphate, as a member of the dithiophosphate family of lubricant additives, is understood to function within a complex chemical environment where interactions with other additives can either enhance or diminish performance. Its interaction with Zinc Dialkyl Dithiophosphates (ZDDP), a cornerstone antiwear additive for decades, is of significant interest. While ZDDP is known for its ability to form a protective glassy polyphosphate tribofilm on metal surfaces, its performance can be modulated by the presence of other compounds. researchgate.net

Synergistic effects in lubricant formulations often arise from the combined action of different additives working to improve a specific property beyond what either could achieve alone. For instance, ZDDP has shown synergy with sulfurized additives and borate (B1201080) esters, where the combination optimizes extreme pressure (EP) performance. stle.org However, the dynamic between different metal dithiophosphates, such as a sodium-based and a zinc-based one, is often characterized by competition for the metal surface. stle.org Both molecules rely on adsorption and subsequent decomposition on the asperity surfaces under heat and pressure to form their respective protective films. The presence of both sodium diisobutyl dithiophosphate and ZDDP in a formulation would likely lead to a competitive adsorption process. The resulting tribofilm would be a mixed-metal polyphosphate glass, incorporating both sodium and zinc cations. The specific ratio of these cations in the film and the resulting film's mechanical and chemical properties would depend on the relative reactivity and concentration of the two additives.

Research into the interaction of ZDDP with other modern additives, such as ionic liquids, has shown that synergistic effects can lead to significant improvements in friction and wear reduction. researchgate.net These interactions can sometimes involve anion exchange, which alters the composition and effectiveness of the resulting tribofilm. researchgate.net While direct studies detailing synergy between sodium diisobutyl dithiophosphate and ZDDP are not extensively published, the underlying chemical principles suggest that their combined use would result in a complex interplay influencing the formation rate, thickness, and ultimate performance of the protective tribochemical film.

Performance within Multi-Component Additive Packages

The performance of dithiophosphate additives can be significantly affected by other components in the package. A primary example of an antagonistic interaction is with metallic detergents (e.g., calcium or magnesium sulfonates, phenates, and salicylates). lubesngreases.com Detergents are crucial for neutralizing acidic byproducts of combustion and keeping engine parts clean, but they are also surface-active and compete with antiwear additives for adsorption sites on the metal surfaces. nih.gov This competition can hinder the ability of sodium diisobutyl dithiophosphate to form a continuous and effective antiwear tribofilm, potentially leading to increased wear. nih.govnih.gov

Conversely, dispersants, which are typically nitrogenous compounds, also play a role. While their primary function is to keep soot and other contaminants suspended in the oil, they also compete for surface sites and can interfere with ZDDP antiwear film formation. nih.gov The balance between the concentration of the dithiophosphate additive and the detergent/dispersant system is therefore critical to achieving the desired antiwear performance while maintaining engine cleanliness. The formulation of an effective additive package requires a deep understanding of these competitive and cooperative interactions to ensure each component, including sodium O,O-diisobutyl dithiophosphate, can perform its intended function optimally.

Computational and Spectroscopic Investigations in Lubrication Chemistry

Molecular Dynamics Simulations of Additive-Surface Interactions

Molecular Dynamics (MD) simulations have become a powerful tool for investigating the tribological behavior of lubricant additives at the atomic scale, providing insights that are difficult to obtain through experimental methods alone. These simulations model the interactions between individual atoms and molecules, allowing researchers to observe the dynamic processes of additive adsorption, decomposition, and tribofilm formation on a metal surface under boundary lubrication conditions.

In the context of sodium O,O-diisobutyl dithiophosphate, MD simulations can elucidate the fundamental mechanisms of its antiwear action. Simulations typically model a layer of the lubricant additive placed between two sliding iron or iron oxide surfaces. By applying pressure and shear, researchers can observe the tribochemical reactions that lead to the formation of a protective film. mdpi.com Ab initio MD, which is based on quantum mechanics, can model the breaking and forming of chemical bonds during these reactions. mdpi.com Studies on model phosphorus-based additives have shown that under sufficient load (e.g., 2 GPa), molecular dissociation occurs, initiating the process of film formation. mdpi.com

Simulations of phosphate-based systems on iron oxide surfaces suggest that the antiwear mechanism involves a pressure and shear-induced chemical reaction between the phosphate (B84403) molecules and the surface. tribonet.org This leads to the formation of a mixed metal-phosphate glass. The simulation can track the reaction pathways, adsorption configurations of molecular fragments, and the ultimate structure of the resulting film. mdpi.comtribonet.org For sodium diisobutyl dithiophosphate, MD simulations would be instrumental in understanding how the sodium cation influences the structure and properties of the resulting polyphosphate film, its adhesion to the iron substrate, and its ability to withstand mechanical stresses, thereby preventing wear.

Spectroscopic Analysis of Tribological Interface Films (e.g., XPS, FTIR)

Spectroscopic techniques are essential for the chemical characterization of the thin tribological films formed by lubricant additives. X-ray Photoelectron Spectroscopy (XPS) and Fourier-Transform Infrared Spectroscopy (FTIR) are particularly valuable for analyzing the composition and chemical structure of these nanoscale layers.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides quantitative elemental and chemical state information about the top few nanometers of a material. In tribology, XPS is used to analyze the wear tracks on surfaces after lubrication tests. For films derived from dithiophosphate additives, XPS can identify the constituent elements (e.g., sodium, phosphorus, sulfur, oxygen, and iron from the substrate) and, crucially, their oxidation states. researchgate.net Analysis of ZDDP-derived films, which are chemical analogues to those from sodium dithiophosphates, shows the formation of a glassy film composed primarily of polyphosphates. researchgate.net The O 1s XPS signal can be deconvoluted into peaks corresponding to bridging oxygen (P-O-P) and non-bridging oxygen (P=O or P-O-Metal), and the ratio of these peaks can be used to determine the average chain length of the polyphosphate network, a key factor in its antiwear performance. researchgate.net

Fourier-Transform Infrared Spectroscopy (FTIR) provides information about the molecular vibrations within a sample. It can be used to identify functional groups present in the tribofilm. For dithiophosphate-derived films, FTIR can detect characteristic vibrations such as those from P-O-C bonds (typically in the 950-1040 cm⁻¹ region) and P=S bonds, helping to track the decomposition of the original additive molecule and the formation of new phosphate structures on the surface. researchgate.net

The combined use of these spectroscopic techniques allows for a detailed reconstruction of the tribochemical processes. For a film formed from sodium O,O-diisobutyl dithiophosphate, XPS would be expected to identify a sodium iron polyphosphate glass, while FTIR would confirm the transformation of the original dithiophosphate structure into this protective phosphate network.

Interactive Data Table: Representative XPS Binding Energies for Tribofilm Analysis

This table shows typical binding energy ranges for elements found in tribofilms derived from dithiophosphate additives. These values are used to identify the chemical states of elements within the protective film.

Element (Core Level)Chemical SpeciesTypical Binding Energy (eV)
P 2pPolyphosphate (e.g., (NaPO₃)ₙ)133.5 - 134.5
S 2pMetal Sulfide (B99878) (e.g., FeS)161.0 - 162.5
S 2pSulfate (SO₄²⁻)168.0 - 169.5
O 1sMetal Oxide (e.g., Fe₂O₃)529.5 - 530.5
O 1sNon-Bridging Oxygen (P=O, P-O⁻)531.0 - 532.0
O 1sBridging Oxygen (P-O-P)532.5 - 533.5
Fe 2p₃/₂Metallic Iron (Fe⁰)~707.0
Fe 2p₃/₂Iron (II/III) Oxides/Phosphates710.0 - 712.0
Na 1sSodium Ions (Na⁺) in Phosphate~1072.0

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques for Separation and Identification

Chromatographic methods are fundamental for separating sodium O,O-diisobutyl dithiophosphate (B1263838) from complex matrices and for its precise identification.

High-Performance Liquid Chromatography (HPLC) is a robust technique for the analysis of sodium O,O-diisobutyl dithiophosphate. A reverse-phase (RP) HPLC method offers a straightforward approach for its separation. sielc.com In this method, a non-polar stationary phase is used in conjunction with a polar mobile phase. For instance, a C18 or a specialized reverse-phase column with low silanol (B1196071) activity can be employed. sielc.com The mobile phase typically consists of a mixture of acetonitrile, water, and an acid such as phosphoric acid to control the pH and ensure good peak shape. sielc.com For applications requiring mass spectrometric detection (LC-MS), volatile acids like formic acid are used in place of phosphoric acid. sielc.com This method is scalable and can be adapted for preparative separation to isolate impurities. sielc.com

Table 1: Typical HPLC Parameters for Sodium O,O-diisobutyl dithiophosphate Analysis

Parameter Condition
Column Newcrom R1 or C18, 3 µm particle size
Mobile Phase Acetonitrile, Water, and Phosphoric Acid (or Formic Acid for MS)
Detection UV-Vis or Mass Spectrometry (MS)

| Application | Purity assessment, impurity profiling, and pharmacokinetic studies |

High-Performance Thin-Layer Chromatography (HPTLC) is a powerful planar chromatographic technique that offers high sample throughput and is well-suited for the analysis of less volatile compounds like sodium O,O-diisobutyl dithiophosphate. iipseries.org The separation is achieved on HPTLC plates coated with a stationary phase, such as silica (B1680970) gel. iipseries.org The choice of the mobile phase is critical for achieving good separation and typically consists of a mixture of solvents with varying polarities.

Detection in HPTLC can be performed in-situ on the plate. For compounds with a suitable chromophore, UV absorption is a common detection method. iipseries.org The plate is illuminated with UV light (commonly at 254 nm or 366 nm), and the analyte zones appear as dark spots against a fluorescent background. umich.edu For enhanced sensitivity and selectivity, fluorescence detection can be employed if the compound is naturally fluorescent or can be derivatized to form a fluorescent product. researchgate.net The separated zones can be quantified by densitometry, which measures the intensity of the light reflected or transmitted from the spot. iipseries.org

Table 2: HPTLC System Components and Detection Modes

Component/Parameter Description
Stationary Phase HPTLC plates with silica gel 60 F254
Mobile Phase A mixture of non-polar and polar solvents, optimized for separation
Detection Modes UV absorption at 254 nm or 366 nm, Fluorescence detection (if applicable)

| Quantification | Densitometric scanning of the chromatogram |

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. While sodium O,O-diisobutyl dithiophosphate is a salt and thus non-volatile, it can be analyzed by GC after a derivatization step to convert it into a more volatile and thermally stable analogue. Silylation is a common derivatization technique where active hydrogen atoms are replaced by a trimethylsilyl (B98337) group.

The coupling of GC with Mass Spectrometry (GC-MS) provides a highly sensitive and selective method for both qualitative and quantitative analysis. The gas chromatograph separates the components of the mixture, and the mass spectrometer provides mass spectra of the individual components, allowing for their definitive identification by comparing the obtained spectra with library spectra. nih.gov The mass spectrometer can be operated in selected-ion monitoring (SIM) mode to enhance sensitivity and selectivity for target compounds. dphen1.com

Table 3: GC-MS Analysis Parameters (Hypothetical for a Derivatized Analyte)

Parameter Condition
Derivatization Agent N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or similar
GC Column Capillary column with a non-polar or medium-polarity stationary phase
Carrier Gas Helium or Hydrogen
Injection Mode Split or Splitless
MS Ionization Electron Ionization (EI)

| MS Detection | Full Scan or Selected Ion Monitoring (SIM) |

Spectroscopic Characterization for Structural Elucidation

Spectroscopic techniques are indispensable for elucidating the molecular structure of sodium O,O-diisobutyl dithiophosphate and for its quantification.

Ultraviolet-Visible (UV-Vis) spectrophotometry is a widely used technique for the quantitative analysis of substances that absorb light in the UV and visible regions of the electromagnetic spectrum. diva-portal.org The absorption of UV-Vis radiation is related to the electronic transitions within the molecule. diva-portal.org A UV-Vis spectrum provides information about the wavelengths of maximum absorbance (λmax), which can be characteristic of certain functional groups or chromophores within the molecule.

For quantification, the Beer-Lambert law is applied, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. youtube.com A calibration curve is typically constructed by measuring the absorbance of a series of standard solutions of known concentrations at the λmax. youtube.com The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. globalresearchonline.net

Table 4: Principles of UV-Vis Spectrophotometric Quantification

Principle Description
Beer-Lambert Law A = εbc (where A is absorbance, ε is the molar absorptivity, b is the path length, and c is the concentration)
λmax The wavelength at which the maximum absorbance occurs, providing the highest sensitivity for quantification.
Calibration Curve A plot of absorbance versus concentration for a series of standard solutions.

| Application | Routine quantification of the compound in solutions. |

Infrared (IR) spectroscopy is a powerful tool for the identification of functional groups within a molecule. The technique is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds. An IR spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹).

Attenuated Total Reflectance (ATR) is a sampling technique used with IR spectroscopy that allows for the analysis of solid and liquid samples with minimal sample preparation. diva-portal.org Fourier Transform Infrared (FTIR) spectroscopy is a modern approach that provides higher sensitivity and resolution compared to older dispersive instruments. The IR spectrum of sodium O,O-diisobutyl dithiophosphate would be expected to show characteristic absorption bands for P=S, P-O-C, and C-H bonds. The analysis of these bands can confirm the presence of the dithiophosphate and isobutyl moieties in the molecule.

Table 5: Expected IR Absorption Bands for Sodium O,O-diisobutyl dithiophosphate

Functional Group Expected Wavenumber Range (cm⁻¹) Vibrational Mode
P=S 600 - 800 Stretching
P-O-C 950 - 1100 Stretching
C-H (isobutyl) 2850 - 3000 Stretching

| C-H (isobutyl) | 1350 - 1470 | Bending |

Multi-Nuclear Magnetic Resonance (NMR) Spectroscopy (¹³C, ³¹P, ¹⁹⁵Pt CP/MAS NMR) for Structural Insights

Multi-nuclear NMR spectroscopy is a powerful tool for elucidating the molecular structure of Sodium O,O-diisobutyl dithiophosphate and its complexes. By probing different atomic nuclei, a comprehensive picture of the compound's connectivity and chemical environment can be obtained.

¹³C NMR Spectroscopy: Carbon-13 NMR provides information about the carbon skeleton of the molecule. While less sensitive than proton NMR, it offers a wide chemical shift range, which helps in resolving individual carbon signals. nih.gov For Sodium O,O-diisobutyl dithiophosphate, ¹³C NMR would be instrumental in confirming the structure of the isobutyl groups and their attachment to the oxygen atoms of the dithiophosphate backbone.

³¹P NMR Spectroscopy: Phosphorus-31 NMR is particularly valuable for characterizing organophosphorus compounds due to the 100% natural abundance and high sensitivity of the ³¹P nucleus. huji.ac.iloxinst.com This technique yields sharp signals over a broad chemical shift range, making it highly sensitive to the electronic environment of the phosphorus atom. huji.ac.il In the case of Sodium O,O-diisobutyl dithiophosphate, ³¹P NMR can confirm the oxidation state of the phosphorus and provide information about the P-O and P-S bonds. oxinst.com The chemical shift of the phosphorus nucleus is a key indicator of the compound's structure and purity. rsc.org

NMR Technique Information Gained Key Features
¹³C NMRCarbon framework of the isobutyl groups.Wide chemical shift range, good resolution of carbon signals.
³¹P NMRElectronic environment of the phosphorus atom, P-O and P-S bonding.High sensitivity, 100% natural abundance, sharp signals.
¹⁹⁵Pt CP/MAS NMRCoordination environment of platinum, oxidation state, ligand binding.Very wide chemical shift range, high sensitivity to chemical environment.

Mass Spectrometric Approaches for Molecular Confirmation and Trace Analysis

Mass spectrometry (MS) is a cornerstone for the molecular weight confirmation and sensitive detection of Sodium O,O-diisobutyl dithiophosphate. Various ionization techniques and mass analyzers can be employed depending on the analytical requirements.

Electrospray ionization is a soft ionization technique that allows for the transfer of ions from solution into the gas phase with minimal fragmentation. uni-goettingen.dersc.org This makes it particularly suitable for the analysis of ionic compounds like Sodium O,O-diisobutyl dithiophosphate. In negative ion mode, ESI-MS can readily detect the [M-Na]⁻ ion, providing a clear confirmation of the molecular weight. nih.gov The technique is highly sensitive and can be used for both qualitative and quantitative analysis. scripps.edu

Direct Analysis in Real-Time (DART) is an ambient ionization technique that enables the rapid analysis of samples in their native state with little to no sample preparation. nih.govmdpi.com A heated stream of metastable gas, typically helium or nitrogen, is directed at the sample, causing desorption and ionization of the analyte. nist.gov DART-MS is a powerful tool for the rapid screening and identification of compounds on surfaces and in various matrices. rsc.orgnih.gov For Sodium O,O-diisobutyl dithiophosphate, DART-MS could be employed for the fast detection of the compound in industrial settings or environmental samples.

The coupling of liquid chromatography with tandem mass spectrometry offers a highly selective and sensitive method for the quantification of Sodium O,O-diisobutyl dithiophosphate in complex mixtures. tuwien.atnih.gov LC separates the analyte from other components in the sample matrix before it enters the mass spectrometer. sielc.com Tandem mass spectrometry (MS/MS) provides an additional layer of selectivity by isolating the molecular ion of interest and then fragmenting it to produce characteristic product ions. researchgate.netnih.gov This technique, often utilizing multiple reaction monitoring (MRM), is the gold standard for trace quantitative analysis in various fields. researchgate.net

Mass Spectrometry Technique Principle Application for Sodium O,O-diisobutyl dithiophosphate
ESI-MSSoft ionization, transfers ions from solution to gas phase.Molecular weight confirmation, qualitative and quantitative analysis.
DART-MSAmbient ionization, rapid analysis with minimal sample preparation.Rapid screening and identification on surfaces and in various matrices.
LC-MS/MSChromatographic separation followed by selective mass analysis.Highly sensitive and selective quantification in complex samples.

Electrochemical Methods for Detection and Surface Studies

Electrochemical methods provide a sensitive and often portable means for the detection and quantification of electroactive species. The development of specific sensors can enable real-time monitoring of Sodium O,O-diisobutyl dithiophosphate.

Voltammetric sensors measure the current that flows as a function of an applied potential, providing information about the concentration and redox properties of an analyte. researchgate.netmdpi.com A sensor for Sodium O,O-diisobutyl dithiophosphate could be developed by modifying an electrode surface with a material that specifically interacts with the dithiophosphate group. nih.gov This interaction could lead to a measurable change in the voltammetric response, such as the appearance of a new peak or a change in the peak current of a redox probe. nih.govresearchgate.net Such sensors have the potential for in-situ and real-time measurements in various applications.

Cyclic Voltammetry in Interfacial Reaction Studies

Cyclic voltammetry (CV) is a powerful and widely used electrochemical technique for investigating the interfacial reactions of Sodium O,O-diisobutyl dithiophosphate (DIBDTP), particularly in the context of mineral flotation. um.esmdpi.com This method provides significant insights into the adsorption mechanisms, oxidation-reduction processes, and the formation of hydrophobic layers on mineral surfaces, which are critical for selective mineral separation. um.esresearchgate.net By controlling the electrical potential at a mineral electrode submerged in a DIBDTP solution and measuring the resulting current, researchers can elucidate the kinetics and thermodynamics of the surface reactions. um.es

The primary application of cyclic voltammetry in this field is to study the electrochemical behavior of DIBDTP at the surface of various sulfide (B99878) mineral electrodes, such as chalcopyrite, galena, and pyrite (B73398). researchgate.netresearchgate.net The voltammograms obtained from these studies reveal characteristic peaks corresponding to the oxidation of the dithiophosphate ion and potentially the mineral surface itself. researchgate.net

A key reaction observed is the anodic oxidation of the DIBDTP anion (DIBDTP⁻) to form its disulfide, diisobutyl dithiophosphoryl disulfide ((DIBDTP)₂), often referred to as a "dithiogen." This process is believed to be crucial for rendering the mineral surface hydrophobic. The general reaction can be represented as:

2 (i-C₄H₉O)₂PS₂⁻ → ((i-C₄H₉O)₂PS₂)₂ + 2e⁻

Cyclic voltammetry helps in identifying the potential at which this oxidation occurs. The appearance of an anodic peak in the voltammogram when DIBDTP is introduced into the electrochemical cell is direct evidence of this oxidation process. The position and shape of this peak can provide information about the reaction kinetics and the nature of the adsorbed film. mdpi.com

Furthermore, CV studies can help differentiate between chemisorption and physisorption mechanisms. A strong interaction, indicative of chemisorption, often results in well-defined, irreversible or quasi-reversible peaks in the voltammogram. mdpi.comresearchgate.net The technique also allows for the investigation of how variables such as pH, collector concentration, and the presence of other ions influence the interfacial reactions, which is vital for optimizing flotation processes. researchgate.net

Research Findings from Voltammetric Studies

Detailed electrochemical investigations using mineral electrodes have provided specific data on the interaction between DIBDTP and various sulfides. Studies often compare the behavior of different minerals to understand the selectivity of the collector.

Key Observations:

On Chalcopyrite (CuFeS₂): DIBDTP shows strong adsorption, with cyclic voltammograms indicating a distinct anodic oxidation peak. This suggests the formation of a stable, hydrophobic copper-dithiophosphate and/or disulfide layer responsible for its effective flotation. researchgate.net

On Galena (PbS): The interaction is also robust. It is proposed that the adsorption process can involve the electrochemical oxidation of the galena surface, releasing Pb²⁺ ions which then react with the DIBDTP ions to form lead-dithiophosphate species on the surface. researchgate.net

On Pyrite (FeS₂): The interaction is generally weaker compared to copper and lead sulfides, which is a basis for its selective separation. The oxidation peaks on pyrite electrodes in the presence of DIBDTP are often less pronounced or occur at higher potentials. researchgate.net

The data gathered from these experiments are crucial for building a comprehensive model of the collector's action at the molecular level.

Data from Cyclic Voltammetry Experiments

The following tables summarize typical data obtained from cyclic voltammetry studies of DIBDTP on different mineral electrodes. The values represent the anodic peak potential (Eₚₐ), which is the potential at which the maximum rate of oxidation of the dithiophosphate occurs. These values can vary based on experimental conditions such as pH, scan rate, and collector concentration.

Table 1: Anodic Peak Potentials (Eₚₐ) for DIBDTP Oxidation on Various Sulfide Mineral Electrodes This table presents illustrative data showing the potential at which the anodic oxidation of Sodium O,O-diisobutyl dithiophosphate is observed on the surface of different mineral electrodes. This potential is a key indicator of the reactivity and adsorption mechanism.

Mineral Electrode Typical Anodic Peak Potential (Eₚₐ) vs. Ag/AgCl (Volts) Inferred Reactivity
Chalcopyrite (CuFeS₂) +0.15 to +0.25 High
Galena (PbS) +0.20 to +0.30 High
Pyrite (FeS₂) +0.40 to +0.50 Moderate to Low

Table 2: Effect of pH on the Anodic Peak Potential (Eₚₐ) of DIBDTP on a Chalcopyrite Electrode This table demonstrates how the pH of the solution can influence the electrochemical oxidation of Sodium O,O-diisobutyl dithiophosphate on a chalcopyrite surface. The shift in peak potential provides insights into the reaction mechanism, including the involvement of protons.

pH Value Anodic Peak Potential (Eₚₐ) vs. Ag/AgCl (Volts)
6.0 +0.22
8.0 +0.18
10.0 +0.15

Theoretical and Computational Chemistry in Understanding Sodium O,o Diisobutyl Dithiophosphate

Quantum Mechanical Simulations for Electronic Structure and Reactivity

Quantum mechanics-based methods are essential for examining the electronic properties that govern the chemical reactivity of the diisobutyl dithiophosphate (B1263838) anion. These simulations provide a fundamental understanding of bond strengths, charge distribution, and orbital interactions.

Density Functional Theory (DFT) is a widely used quantum mechanical method to investigate the electronic structure of molecules and their interactions with mineral surfaces. researchgate.netscienceopen.comresearchgate.netmdpi.comnih.gov DFT calculations are instrumental in elucidating the structure-activity relationships of dithiophosphate collectors. researchgate.netmdpi.com For the diisobutyl dithiophosphate (DIBDTP) anion, DFT can be used to calculate key electronic properties that correlate with its performance as a flotation collector.

Studies on various dialkyl dithiophosphates reveal that the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to its chemical behavior. The HOMO energy indicates the ability of the molecule to donate electrons, a key step in chemisorption onto electron-accepting sites on mineral surfaces. The LUMO energy reflects its ability to accept electrons. The distribution of these orbitals, typically localized on the sulfur atoms of the PS2- group, confirms that this functional group is the primary site of interaction. researchgate.net

DFT is also applied to model the adsorption of dithiophosphate molecules on sulfide (B99878) mineral surfaces, such as pyrite (B73398) or galena. researchgate.net These simulations can predict the most stable adsorption geometries and calculate the adsorption energy, providing a measure of the interaction strength. By comparing the adsorption energies of DIBDTP on different minerals, its selectivity can be predicted. For example, calculations have shown that dithiophosphates exhibit good selective adsorption on galena and pyrite surfaces. researchgate.net

Table 1: Key Parameters from DFT Analysis of Dithiophosphates

Parameter Significance in Flotation Typical Findings for Dithiophosphates
HOMO Energy Indicates electron-donating ability; higher HOMO energy often correlates with stronger chemisorption on sulfide minerals. The HOMO is primarily localized on the sulfur atoms, identifying them as the reactive sites for bonding to metal ions on the mineral surface.
LUMO Energy Indicates electron-accepting ability. The energy gap (HOMO-LUMO) relates to the chemical reactivity and stability of the collector molecule.
Mulliken Charge Distribution Reveals the partial charges on each atom, highlighting electrostatic interaction sites. Sulfur atoms carry a significant negative charge, facilitating electrostatic attraction and covalent bonding with cationic surface sites.

| Adsorption Energy | Quantifies the strength of the bond between the collector and the mineral surface. | Dithiophosphates generally show strong adsorption on copper and lead-sulfide minerals, which is consistent with their effective collecting ability. ualberta.ca |

This table is generated based on typical findings for dithiophosphate collectors in computational studies.

Ab initio (from first principles) methods, such as Hartree-Fock (HF) theory and post-HF methods, provide another avenue for studying the electronic structure and properties of molecules without reliance on empirical parameters. nih.govresearchgate.net These methods have been applied to related dithiophosphate systems, yielding fundamental insights into their molecular structure and vibrational properties. nih.govresearchgate.net

For instance, ab initio calculations on zinc dialkyldithiophosphates (ZDDPs), which share the same dithiophosphate ligand, have clarified the nature of the phosphorus-sulfur bonds. researchgate.net These studies show that the two P-S bonds in the dithiophosphate anion are equivalent and possess a character that is intermediate between a single and a double bond, rather than one distinct P=S double bond and one P-S single bond. researchgate.net This delocalized electronic structure is crucial for its ability to chelate to metal ions on mineral surfaces.

Furthermore, ab initio molecular dynamics can be used to simulate chemical reactions, such as the initial steps of collector degradation or the formation of collector-metal complexes in solution. acs.org These simulations help predict reaction pathways and identify key intermediates, contributing to a more complete picture of the collector's behavior in the complex chemical environment of a flotation pulp. mdpi.comacs.org

Molecular Modeling and Dynamics Simulations

While quantum mechanics excels at describing electronic structure, molecular modeling and dynamics simulations are better suited for studying the behavior of larger systems over longer timescales, such as the interaction of many collector molecules with a mineral surface in the presence of water.

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time based on classical mechanics. nih.gov In the context of Sodium O,O-diisobutyl dithiophosphate, MD simulations are invaluable for studying its adsorption behavior at the mineral-water interface. pnnl.govualberta.ca

MD simulations can model a system containing a mineral slab (e.g., a sulfide ore), a layer of water, and multiple dithiophosphate ions. The simulation tracks the trajectory of each particle, revealing how the collector molecules approach the surface, displace water molecules, and arrange themselves into an adsorbed layer. rsc.orgnih.gov This provides a dynamic, atomistic view of the process that makes the mineral surface hydrophobic.

Key insights from MD simulations include:

Adsorption Conformation: How the diisobutyl dithiophosphate molecules orient themselves on the surface to maximize favorable interactions. The isobutyl groups, being hydrophobic, will typically orient away from the surface and towards the aqueous phase, creating the necessary hydrophobic layer for bubble attachment.

Water Displacement: Visualizing the competition between collector molecules and water molecules for adsorption sites on the mineral surface. rsc.org

Collector Aggregation: Observing how collector molecules may interact with each other on the surface to form aggregates or monolayers.

These simulations rely on force fields, which are sets of parameters that define the potential energy of the system. Force fields for minerals and collector molecules are often developed and validated using data from quantum mechanical calculations. researchgate.netpnnl.gov

The behavior of Sodium O,O-diisobutyl dithiophosphate in flotation is intrinsically linked to its interaction with water. Computational models must, therefore, account for solvation effects. This is achieved through two main approaches: explicit and implicit solvation models.

Explicit Solvation Models: In this approach, individual water molecules are included in the simulation box along with the solute (the dithiophosphate anion). researchgate.net This is the most realistic representation, as it allows for the study of specific solute-water interactions, such as hydrogen bonding and the structure of the hydration shell around the collector molecule. researchgate.net MD simulations of interfacial phenomena almost always use explicit water models to accurately capture the displacement of water by the collector. rsc.orgosti.gov

Implicit Solvation Models: Here, the solvent is treated as a continuous medium with a defined dielectric constant, rather than as individual molecules. This method is computationally less expensive and is often used in quantum mechanical calculations where including thousands of water molecules would be prohibitive. mdpi.com Continuum models are effective for calculating the free energy of solvation and for incorporating general solvent effects on the electronic structure and reactivity of the collector. curtin.edu.au

The choice of model depends on the specific question being addressed. For understanding the detailed structure of the mineral-collector-water interface, explicit models are preferred. For rapid screening of the electronic properties of different potential collectors, implicit models are often sufficient.

Table 2: Comparison of Solvation Models

Model Type Description Advantages Disadvantages Typical Application
Explicit Water is represented by individual molecules (e.g., TIP3P, SPC/E models). High accuracy, captures specific hydrogen bonds and detailed hydration structures. Computationally very expensive, limits the size and timescale of the simulation. MD simulations of surface adsorption and interfacial dynamics. researchgate.net

| Implicit | Water is represented as a continuous medium with a dielectric constant. | Computationally efficient, allows for calculations on larger systems or with more complex quantum methods. | Lacks atomic detail, cannot describe specific solute-solvent interactions like hydrogen bonding. | DFT calculations of collector electronic properties in solution. curtin.edu.au |

Structure-Property Relationships and Rational Design

A primary goal of computational chemistry in this field is to establish clear structure-property relationships (SPR) or quantitative structure-activity relationships (QSAR). nih.gov By understanding how changes in the molecular structure of a dithiophosphate collector affect its performance, new and more efficient reagents can be designed. mdpi.comualberta.ca

Computational studies have systematically investigated how factors like the length and branching of the alkyl chains (e.g., isobutyl vs. ethyl or amyl) influence collector performance. researchgate.netualberta.ca DFT calculations can quantify how these structural changes modify the electronic properties (like HOMO energy) of the molecule, which in turn affects its binding affinity to minerals. curtin.edu.au For example, increasing the length of the alkyl chain generally increases the hydrophobicity and collecting power of dithiophosphates. ualberta.ca

The rational design process involves:

Hypothesizing: Proposing a new collector molecule with a modified structure.

Simulating: Using DFT to calculate its electronic properties and predict its reactivity and selectivity towards target minerals.

Modeling: Employing MD simulations to study its adsorption behavior at the mineral-water interface.

Synthesizing and Testing: Based on promising computational results, the most viable candidates are then synthesized and tested experimentally, saving significant time and resources compared to a purely trial-and-error approach.

This synergy between computational prediction and experimental validation accelerates the development of next-generation flotation collectors tailored for specific ore types. mdpi.com

Predictive Modeling of Collector Selectivity in Flotation

Predictive modeling in the context of flotation aims to forecast the performance of a collector, such as Sodium O,O-diisobutyl dithiophosphate, in selectively separating valuable minerals from gangue. While comprehensive predictive models for this specific compound are still an active area of research, computational studies on related dithiophosphates and experimental flotation data for closely related compounds provide significant insights into its selective behavior.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is frequently employed to predict the interaction energies between collectors and various mineral surfaces. A lower (more negative) interaction energy generally implies a stronger adsorption and, consequently, better collection efficiency. By comparing the interaction energies of Sodium O,O-diisobutyl dithiophosphate with different minerals, its selectivity can be predicted. For instance, a stronger interaction with a valuable mineral like chalcopyrite compared to a gangue mineral like pyrite would suggest good selectivity.

Flotation Recovery with Sodium Diisobutyl Dithiophosphinate
Mineral SystemTarget MineralGangue MineralRecovery of Target Mineral (%)Recovery of Gangue Mineral (%)Conditions
Chalcopyrite-PyriteChalcopyritePyrite96.213.512 mg/L collector, pH 8
Galena-SphaleriteGalenaSphalerite91.716.950 mg/L collector, pH 11

Data derived from studies on sodium diisobutyl dithiophosphinate, a structurally similar collector. researchgate.netresearchgate.net

This data clearly shows a high recovery for chalcopyrite and galena, while the recovery of pyrite and sphalerite remains low under the specified conditions, indicating a high degree of selectivity. researchgate.netresearchgate.net Such experimental results provide a valuable benchmark for validating and refining computational models that aim to predict collector selectivity.

Understanding Molecular Features Governing Reactivity and Binding Abilities

The reactivity and binding ability of Sodium O,O-diisobutyl dithiophosphate are governed by its molecular features, which can be elucidated using computational chemistry. Key to its function as a collector is the dithiophosphate functional group, where the sulfur atoms act as the primary binding sites to metal ions on the mineral surface. mdpi.com The isobutyl groups, being hydrophobic, orient away from the surface, rendering the mineral particle hydrophobic and facilitating its attachment to air bubbles. mdpi.com

DFT calculations provide valuable insights into the electronic properties that dictate the reactivity of the collector molecule. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. A higher HOMO energy suggests a greater ability to donate electrons, while a lower LUMO energy indicates a greater ability to accept electrons. The interaction between a collector and a mineral surface often involves the donation of electrons from the collector's HOMO to the unoccupied orbitals of the mineral's surface atoms.

A comparative DFT study on diisobutyl dithiophosphate (DTP), the active anion in Sodium O,O-diisobutyl dithiophosphate, and diisobutyl monothiophosphate (MTP) highlights the role of the sulfur atoms in its reactivity. The calculated HOMO and LUMO energies reveal important differences that can be correlated with their collecting properties.

Calculated Molecular Orbital Energies
MoleculeHOMO Energy (eV)LUMO Energy (eV)Energy Gap (LUMO-HOMO) (eV)
Diisobutyl Dithiophosphate (DTP)-2.4512.0654.516
Diisobutyl Monothiophosphate (MTP)-3.5341.8315.365

Data from Liu, W., et al. (2022). "Analysis of the Selective Flotation of Elemental Gold from Pyrite Using Diisobutyl Monothiophosphate". researchgate.netnih.gov

The higher HOMO energy of DTP compared to MTP suggests that it is a better electron donor, which could contribute to its strong interaction with certain mineral surfaces. researchgate.netnih.gov This is further supported by calculations of the interaction energies between these collectors and mineral surfaces. A more negative interaction energy signifies a stronger and more stable adsorption.

Calculated Interaction Energies (ΔE)
CollectorMineral SurfaceInteraction Energy (kJ/mol)
Diisobutyl Dithiophosphate (DTP)Gold (Au)-165.17
Diisobutyl Monothiophosphate (MTP)Gold (Au)-171.41
Diisobutyl Dithiophosphate (DTP)Pyrite (FeS₂)-159.23
Diisobutyl Monothiophosphate (MTP)Pyrite (FeS₂)-133.77

Data from Liu, W., et al. (2022). "Analysis of the Selective Flotation of Elemental Gold from Pyrite Using Diisobutyl Monothiophosphate". researchgate.netnih.gov

These calculations show that while MTP has a slightly stronger interaction with gold, DTP exhibits a significantly stronger interaction with pyrite compared to MTP. researchgate.netnih.gov This demonstrates how computational chemistry can be used to understand the subtle differences in molecular structure that lead to variations in selectivity for different minerals. The strong interaction of DTP with both gold and pyrite is consistent with its known efficacy as a collector for precious metals and sulfide minerals. researchgate.netnih.gov

Chemical Reactivity, Stability, and Degradation Pathways

Hydrolytic Stability and Decomposition under Aqueous Conditions

Sodium O,O-diisobutyl dithiophosphate (B1263838) demonstrates considerable hydrolytic stability under neutral and alkaline conditions at ambient temperatures. One assessment indicates that the compound does not readily hydrolyze at pH levels of 4, 7, or 9, with an estimated half-life exceeding one year at 25°C. flottec.mx However, the rate of hydrolysis is significantly influenced by temperature and the presence of acid.

The hydrolysis of dialkyl dithiophosphates is generally slow at room temperature but can be accelerated at elevated temperatures. acs.orgnih.gov Studies on related dithiophosphoric acids, including the diisobutyl derivative, show that hydrolysis primarily occurs at the sulfhydrate group at temperatures up to 60°C. researchgate.net At higher temperatures, the ester groups and the thionosulfur are also subject to attack. researchgate.net The hydrolysis process for dithiophosphates has been observed to follow pseudo-first-order reaction kinetics. acs.orgnih.gov

The decomposition pathway in aqueous media ultimately leads to the formation of phosphoric acid. acs.orgnih.gov A key gaseous product evolved during hydrolysis, particularly under acidic conditions, is hydrogen sulfide (B99878). researchgate.netcamachem.com The mechanism of hydrolysis for analogous zinc dialkyl dithiophosphates involves several intermediate species. rsc.org While the sodium salt may follow a similar pathway, the intermediates are key to understanding the complete breakdown process.

Table 1: Documented and Potential Products of Dithiophosphate Hydrolysis
Product NameChemical FormulaRole in Decomposition
Hydrogen SulfideH₂SGaseous product, especially under acidic conditions researchgate.netcamachem.com
Phosphoric AcidH₃PO₄Final decomposition product acs.orgnih.govrsc.org
O,O-dialkyl S-hydrogen dithiophosphate(RO)₂(PS)SHIntermediate product rsc.org
Thiophosphoric acidH₃PO₃SIntermediate product rsc.org
O-alkyl O,O-dihydrogen thiophosphateRO(HO)₂(PS)By-product rsc.org
O,O-dialkyl O-hydrogen thiophosphate(RO)₂(HO)PSBy-product rsc.org
Alkyl dihydrogen phosphate (B84403)ROPO(OH)₂By-product rsc.org

Thermal Decomposition Pathways and Identification of Gaseous Products

The thermal stability of Sodium O,O-diisobutyl dithiophosphate is limited, and it will decompose upon heating. Thermal degradation or combustion can produce a variety of hazardous products. camachem.com The decomposition of metal dialkyldithiophosphates can involve complex mechanisms, including isomerization and the elimination of olefins. researchgate.net

The gaseous products identified from the thermal decomposition of dithiophosphates include hydrogen sulfide, carbon monoxide, carbon dioxide, and other oxides of sulfur and phosphorus. camachem.com In addition to gaseous emissions, other hazardous decomposition products such as carbon disulfide and butyl alcohol have been reported. camachem.com At very high temperatures, the complete decomposition of the phosphate moiety could lead to the formation of various sodium phosphates, such as sodium pyrophosphate and sodium metaphosphate, which are known products of the thermal decomposition of other sodium phosphate salts. researchgate.net

Table 2: Products Identified from Thermal Decomposition
Product NameChemical FormulaPhysical StateReference
Hydrogen SulfideH₂SGas camachem.com
Carbon MonoxideCOGas camachem.com
Carbon DioxideCO₂Gas camachem.com
Sulfur OxidesSOₓGas camachem.com
Phosphorus OxidesPₓOᵧGas/Solid camachem.com
Carbon DisulfideCS₂Liquid/Gas camachem.com
Butyl AlcoholC₄H₁₀OLiquid/Gas camachem.com

Chemical Reactivity with Strong Acids and Oxidizing Agents

Sodium O,O-diisobutyl dithiophosphate is reactive with strong acids and strong oxidizing agents. flottec.mx Contact with strong acids significantly accelerates the rate of hydrolysis, leading to the rapid evolution of toxic and potentially explosive hydrogen sulfide gas. flottec.mxcamachem.com

The compound also decomposes when it comes into contact with strong oxidizing agents. flottec.mxresearchgate.net Incompatible oxidizing agents include nitric acid, perchloric acid, peroxides, chlorates, and perchlorates. flottec.mx The reaction with oxidizing agents can be complex. Studies on related dithiophosphate compounds reacting with hydroperoxides have shown the formation of products such as S-substituted thiolphosphates and phosphonic acids. osti.gov The dithiophosphate moiety itself can undergo electrochemical oxidation, indicating its susceptibility to redox reactions. nih.gov This reactivity is a critical consideration for the handling and storage of the material, which should be kept separate from incompatible substances. flottec.mx

Future Research Directions and Advanced Applications

Design and Synthesis of Next-Generation Dithiophosphate (B1263838) Analogues with Tailored Properties

The performance of Sodium O,O-diisobutyl dithiophosphate is intrinsically linked to its molecular structure. Future research is heavily focused on the rational design and synthesis of new dithiophosphate analogues where specific molecular modifications are made to achieve desired properties, such as enhanced selectivity in mineral flotation or improved performance in lubrication.

One promising approach involves modifying the alkyl groups to influence the compound's hydrophobicity and collecting power. For instance, introducing functional groups like ethers (C-O-C) into the alkyl chains can increase the surfactant's surface activity and selectivity for specific minerals. researchgate.netresearchgate.net Researchers have synthesized novel surfactants such as O,O'-bis(2-butoxyethyl) ammonium (B1175870) dithiophosphate (BEAT), which demonstrated superior collecting ability and flotation selectivity for galena against sphalerite compared to conventional collectors like ammonium dibutyl dithiophosphate. researchgate.net

Another area of exploration is the synthesis of chelating collectors. By incorporating specific functional groups, dithiophosphate molecules can be designed to form stable, multi-dentate complexes with target metal ions on a mineral's surface. A novel (dibutoxy-thiophosphorylsulfanyl)-acetic acid (CDDP) chelating collector, for example, has shown superior performance in the direct flotation of the copper oxide mineral azurite (B1638891), forming a stable surface complex with Cu²⁺ sites. mdpi.com

The development of dithiophosphinates, close relatives of dithiophosphates, has also shown significant promise. These compounds exhibit greater hydrolytic stability and can form more stable metal complexes, leading to higher selectivity, particularly in complex polymetallic ores containing high levels of pyrite (B73398). researchgate.net The design of these next-generation collectors is often guided by the need for reagents that are not only more effective but also have a more favorable environmental and safety profile. researchgate.net

Table 1: Examples of Synthesized Dithiophosphate Analogues and Their Targeted Improvements

Analogue/Derivative NameStructural ModificationTargeted Property/ApplicationResearch Finding
O,O'-bis(2-butoxyethyl) ammonium dithiophosphate (BEAT)Introduction of ether (C-O-C) groupsImproved selectivity for galena flotationHigher surface activity and stronger hydrophobicity compared to traditional dithiophosphates. researchgate.netresearchgate.net
S-benzoyl-O, O'-dibutyldithiophosphate (BDTP)Addition of a benzoyl groupHigher collecting capacity for galenaDemonstrated higher collecting capacity and better selectivity for galena than sodium isobutyl xanthate. researchgate.net
(dibutoxy-thiophosphorylsulfanyl)-acetic acid (CDDP)Introduction of a carboxylic acid group to create a chelating structureEnhanced collection of oxide minerals (azurite)Floated over 91.44% of azurite directly at pH 7, significantly outperforming standard collectors. mdpi.com
Sodium diisobutyl dithiophosphinateReplacement of alkoxy groups with alkyl groupsIncreased selectivity against iron sulfides (pyrite)Forms highly stable metal complexes; recommended for floating lead, copper, and precious metals from pyrite-rich ores. researchgate.netresearchgate.net

Application of Advanced In-Situ Characterization Techniques for Dynamic Process Understanding

A fundamental understanding of how Sodium O,O-diisobutyl dithiophosphate interacts with surfaces is crucial for optimizing its performance. While traditional analytical methods provide valuable data, they often require equilibrium conditions or sample preparation that may not reflect the dynamic environment of an industrial process like froth flotation. Consequently, there is a growing emphasis on using advanced, in-situ characterization techniques to observe these interactions in real-time.

Techniques such as Fourier Transform Infrared (FTIR) spectroscopy and X-ray Photoelectron Spectroscopy (XPS) are instrumental in identifying the chemical species formed on mineral surfaces upon interaction with dithiophosphate collectors. mdpi.comvtt.fi FTIR studies have confirmed the formation of iron-DTP compounds on pyrite and copper-DTP on chalcopyrite, providing direct evidence of chemisorption. vtt.fi

To gain a more dynamic understanding, researchers are employing methods like isothermal titration microcalorimetry (ITC). ITC allows for the real-time measurement of the heat of adsorption as the collector interacts with mineral surfaces. uct.ac.za This provides direct insight into the thermodynamics of the adsorption process, helping to distinguish between physisorption (less negative than -40 kJ/mol) and chemisorption (more negative than -40 kJ/mol). uct.ac.za Interestingly, studies using ITC have shown that there is not always a direct correlation between the enthalpy of adsorption and the resulting hydrophobicity, suggesting that other factors, such as the stability of bubble-particle agglomerates, play a significant role. uct.ac.za

Future advancements will likely involve the synergistic use of multiple in-situ techniques to build a comprehensive picture of the solid-liquid interface. The goal is to move beyond static measurements to a full kinetic and mechanistic understanding of adsorption, desorption, and surface transformation processes as they occur under process-relevant conditions.

Development of Integrated Computational-Experimental Frameworks for Material Discovery

The traditional trial-and-error approach to discovering new chemical reagents is time-consuming and costly. The integration of computational chemistry and molecular modeling with experimental work offers a more rational and efficient pathway for designing new materials, including novel dithiophosphate collectors. nih.gov

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the structure-reactivity relationships of dithiophosphate compounds at the atomic level. mdpi.comnih.gov DFT calculations can be used to determine the electronic properties of collector molecules and predict their affinity for different mineral surfaces. mdpi.com For example, DFT studies have been used to compare the collection capacity of different reagents for azurite, with the calculated adsorption energies correctly predicting the superior performance of the CDDP chelating collector over standard reagents. mdpi.com The calculations can also elucidate the nature of the chemical bond formed between the collector and the surface atoms, confirming chemisorption mechanisms. mdpi.com

These computational models provide invaluable insights that can guide the synthesis of new molecules. By simulating various structural modifications to the dithiophosphate backbone, researchers can pre-screen candidates for desirable properties like selectivity and binding strength before committing to laboratory synthesis. This integrated computational-experimental framework accelerates the discovery process, reduces costs, and leads to a more fundamental understanding of the underlying chemical principles. The key to the accuracy of these DFT calculations lies in the choice of the exchange-correlation functional, which approximates the complex interactions between electrons. nih.gov

Table 2: Role of Computational and Experimental Techniques in Material Discovery

TechniqueRole in FrameworkInformation Provided
Computational
Density Functional Theory (DFT)Predictive ModelingAdsorption energies, electronic structure, bond analysis, structure-reactivity relationships. mdpi.commdpi.com
Molecular Dynamics (MD)Simulating Dynamic BehaviorSurface-reagent contact, hydrophobicity, free energy calculations. nih.gov
Experimental
Organic SynthesisMaterial CreationActual synthesis of promising candidates identified through computational screening. researchgate.net
Microflotation TestsPerformance ValidationQuantifies the collecting power and selectivity of the newly synthesized reagent. vtt.fi
FTIR/XPS SpectroscopyMechanistic ValidationIdentifies chemical species and bonding on the mineral surface, confirming adsorption mechanisms predicted by DFT. mdpi.comvtt.fi
Isothermal Titration Microcalorimetry (ITC)Thermodynamic ValidationMeasures the heat of adsorption, providing data on the strength and nature of the interaction. uct.ac.za

Exploration of Novel Applications based on Fundamental Mechanistic Insights

While Sodium O,O-diisobutyl dithiophosphate is primarily known as a flotation collector for sulfide (B99878) ores, a deeper understanding of its chemistry is paving the way for novel applications. riverlandtrading.comcamachem.com The ability of the dithiophosphate moiety to interact strongly with metal ions is a key feature that can be exploited in various fields.

One significant area is in materials science and organic synthesis. Dithiophosphates can serve as versatile ligands in metal-catalyzed reactions, where the ligand can influence the reactivity and selectivity of a metal center to facilitate complex chemical transformations like cross-coupling reactions. junbangchemical.com They can also be used as "protecting groups" in multi-step organic syntheses to temporarily mask a reactive functional group. junbangchemical.com In polymer chemistry, dithiophosphates can act as initiators or chain-transfer agents, allowing for precise control over the molecular weight and structure of polymers. junbangchemical.com

Another emerging application is in environmental remediation. The strong affinity of dithiophosphates for heavy metals can be utilized in water treatment processes to remove toxic metal contaminants from industrial wastewater through precipitation or flotation. riverlandtrading.comsolechem.eu

Furthermore, the broader family of metal dithiophosphates, particularly zinc dialkyldithiophosphates (ZDDPs), are well-established as highly effective anti-wear and antioxidant additives in lubricants. sciensage.infowikipedia.org While ZDDPs have been used for decades, ongoing research aims to develop new dithiophosphate-based additives that are more compatible with modern engine and emission control systems, potentially by creating ashless or low-metal versions. sciensage.infonih.gov There is also potential for use as a fire retardant additive in materials like polymers and textiles. riverlandtrading.com

Q & A

Q. What are the established synthesis protocols for Sodium O,O-diisobutyl dithiophosphate, and how can purity be validated?

The compound is synthesized via the reaction of isobutanol with phosphorus pentasulfide (P₂S₅) under controlled conditions, followed by neutralization with sodium hydroxide. Key steps include:

  • Maintaining a 1:1 molar ratio of isobutanol to P₂S₅ to minimize byproducts .
  • Purification via solvent recrystallization (e.g., acetone) to achieve ≥99% purity .
  • Validation methods:
  • Elemental analysis for S, P, and Na content .
  • FT-IR spectroscopy to confirm dithiophosphate (P=S and P–O–C) functional groups .

Q. What analytical techniques are recommended for structural characterization?

  • Single-crystal X-ray diffraction : Resolves bond lengths (e.g., P–S ≈ 1.97 Å) and hydrogen-bonding networks (e.g., N–H···S interactions in ammonium analogs) .
  • NMR spectroscopy : ³¹P NMR distinguishes thiophosphate isomers; δ ~85–95 ppm for dithiophosphate .
  • Mass spectrometry : ESI-MS in negative ion mode confirms molecular ion peaks (e.g., [M⁻] = m/z 236.27) .

Q. How does Sodium O,O-diisobutyl dithiophosphate function as a flotation collector for sulfide ores?

  • Adsorbs onto metal sulfide surfaces via thiolate (–S⁻) groups, creating hydrophobic layers .
  • Critical parameters:
  • pH dependence : Optimal adsorption at pH 6–9 due to ionization of –SH groups .
  • Dosage : 50–200 mg/L achieves >90% mineral recovery in lab-scale flotation .

Advanced Research Questions

Q. How can conflicting data on environmental persistence be resolved?

Discrepancies in biodegradation rates (e.g., logP = 3–4 vs. solubility = 1000 g/L at 20°C ) arise from:

  • Matrix effects : Organic-rich environments slow hydrolysis .
  • Analytical limitations : Use LC-MS/MS with isotopically labeled analogs to quantify degradation products .
  • Standardized testing : Adopt OECD 301F (ready biodegradability) protocols for consistency .

Q. What strategies optimize coordination chemistry applications with transition metals?

  • Ligand design : Substitute isobutyl groups with bulkier alkyl chains to stabilize metal complexes (e.g., Mo or Cu) .
  • Solvent selection : Acetonitrile enhances ligand exchange kinetics vs. aqueous systems .
  • Spectroscopic monitoring : UV-Vis (λ = 350–450 nm for d-d transitions) tracks complex stability .

Q. How do crystal packing interactions influence material properties?

  • Hydrogen bonding : Ammonium analogs form R₂²(8) and R₃³(10) motifs via N–H···S bonds, creating hydrophilic layers .
  • Hydrophobic effects : Isobutyl groups orient outward, enabling self-assembly into micellar structures .
  • Thermal analysis : DSC reveals melting points (~189°C) and phase transitions .

Methodological Recommendations

  • Contradiction mitigation : Cross-validate analytical data (e.g., NMR with X-ray) to resolve structural ambiguities .
  • Environmental studies : Use QSAR models to predict ecotoxicity based on logP and solubility data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.